Cyclo(-Phe-Trp)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017851 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-48-8 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclo(-Phe-Trp): Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the diketopiperazine (DKP) class, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and antitumor effects.[1] Its rigidified conformational structure, conferred by the central DKP ring, enhances its stability against enzymatic degradation, making it an attractive scaffold for therapeutic development.[2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural features, and experimental methodologies related to Cyclo(-Phe-Trp). It is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 333.39 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | Data not available for Cyclo(-Phe-Trp). Cyclo(L-Phe-L-Pro) melts at 146-148 °C. | [3] |
| Solubility | Data not available for Cyclo(-Phe-Trp). Cyclo(L-Phe-L-Phe) is soluble in ethanol, methanol, DMF, and DMSO. | [4] |
Structural Elucidation
The structure of Cyclo(-Phe-Trp) is characterized by a central six-membered diketopiperazine (DKP) ring, which is typically non-planar and often adopts a boat-like conformation to minimize steric hindrance between the bulky phenyl and indole side chains of the phenylalanine and tryptophan residues, respectively.[1] This cyclic structure imparts significant conformational rigidity, a key factor in its biological activity and stability.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Cyclo(-Phe-Trp) in solution. The chemical shifts of the protons and carbons provide detailed information about the molecular environment of each atom.
¹H NMR Spectroscopy: The aromatic protons of the phenylalanine and tryptophan side chains typically resonate in the downfield region of the spectrum, while the α-protons of the peptide backbone are found further upfield.[1]
| Proton | Typical Chemical Shift (δ, ppm) |
| Aromatic (Phe & Trp) | 7.2 - 7.4 |
| α-CH (Phe & Trp) | 3.8 - 4.2 |
¹³C NMR Spectroscopy: The carbon signals, though not as readily reported in general literature, provide complementary structural information.
| Carbon | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (Phe & Trp) | 110 - 140 |
| α-C (Phe & Trp) | 55 - 60 |
| β-C (Phe & Trp) | 25 - 40 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of Cyclo(-Phe-Trp). Electrospray ionization (ESI) is a common technique used for the analysis of such compounds.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The protonated molecular ion ([M+H]⁺) is typically observed at an m/z of 334.15.[1] A characteristic fragment is the immonium ion of tryptophan, which appears at m/z 130.[1]
| Ion | m/z |
| [M+H]⁺ | 334.15 |
| Tryptophan immonium ion | 130 |
| Phenylalanine immonium ion | 120 |
| [M+H - CO]⁺ | 306.16 |
| [M+H - H₂O]⁺ | 316.14 |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A generalized protocol for the synthesis of Cyclo(-Phe-Trp) via SPPS, based on standard Fmoc chemistry, is outlined below.
Workflow for Solid-Phase Synthesis of Cyclo(-Phe-Trp)
Caption: Generalized workflow for the solid-phase synthesis of Cyclo(-Phe-Trp).
Methodology:
-
Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (Fmoc-Phe-OH) using the same coupling procedure as in step 2.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Cyclization: Perform the cyclization of the linear dipeptide in a dilute solution to favor intramolecular reaction over intermolecular polymerization. This is often achieved by adding the linear peptide solution dropwise to a solution containing a coupling agent and a base.
-
Purification: Purify the crude Cyclo(-Phe-Trp) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Column: A C18 stationary phase is commonly used for the purification of peptides.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.
-
Gradient: A shallow gradient, for example, from 5% to 95% ACN over 30-60 minutes, allows for the effective separation of the cyclic dipeptide from impurities.
-
Detection: The elution of the compound is monitored by UV absorbance, typically at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions containing the desired product are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.
Biological Activity and Signaling Pathways
Cyclo(-Phe-Trp) has been reported to exhibit a range of biological activities, including potential antitumor effects.[1] While the precise molecular mechanisms and signaling pathways are still under investigation, a plausible mechanism for the anti-cancer activity of cyclic dipeptides involves the induction of apoptosis.
Hypothesized Apoptotic Signaling Pathway for Cyclic Dipeptides
Caption: A potential signaling pathway for Cyclo(-Phe-Trp)-induced apoptosis in cancer cells.
This proposed pathway suggests that Cyclo(-Phe-Trp) may interact with a specific cellular target, initiating a signaling cascade that leads to mitochondrial-mediated apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this hypothetical mechanism and identify the specific molecular targets of Cyclo(-Phe-Trp).
Conclusion
Cyclo(-Phe-Trp) represents a promising molecular scaffold for the development of novel therapeutic agents. Its inherent stability and defined three-dimensional structure provide a solid foundation for structure-activity relationship studies and lead optimization. This technical guide has summarized the core physicochemical properties, structural features, and key experimental protocols for Cyclo(-Phe-Trp), providing a valuable resource for researchers in the field. Future investigations should focus on elucidating its precise mechanism of action and identifying its specific molecular targets to fully realize its therapeutic potential.
References
Cyclo(-Phe-Trp): A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity
Abstract
Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery of Cyclo(-Phe-Trp), its myriad natural sources, and a detailed exploration of its mechanisms of action, including its influence on key signaling pathways. Quantitative data on its isolation from various organisms are presented, alongside detailed experimental protocols for its extraction, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this promising bioactive compound.
Discovery and Natural Occurrence
Cyclo(-Phe-Trp), also referred to as c(FW), is a secondary metabolite produced by a wide array of organisms, ranging from microorganisms to marine invertebrates. Its discovery is not attributed to a single seminal event but rather to its repeated isolation and characterization from various natural sources over the years. Notably, it has been identified as a significant bioactive component in sponge-associated fungi, highlighting the rich chemical diversity of marine ecosystems.
One of the significant findings has been the isolation of Cyclo(L-Trp-L-Phe) from the South China Sea sponge Holoxea sp. associated fungus, Aspergillus versicolor strain TS08.[1] This discovery was pivotal as it was the first instance of identifying this biologically active compound in a sponge-associated microorganism.[1] Further research has established its presence in other marine fungi and bacteria, including Bacillus subtilis. The biosynthesis of Cyclo(-Phe-Trp) and other diketopiperazines is primarily accomplished through two enzymatic routes: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered tRNA-dependent cyclodipeptide synthases (CDPSs).[2]
Natural Sources and Quantitative Yields
The abundance of Cyclo(-Phe-Trp) varies considerably depending on the source organism and the culture conditions. The following table summarizes the quantitative data available from a key study on its production by a marine-derived fungus.
| Natural Source Organism | Strain | Yield of Cyclo(-Phe-Trp) | Reference |
| Aspergillus versicolor | TS08 (isolated from sponge Holoxea sp.) | 13.24 mg/g of crude ethyl acetate extract | [1] |
| (2.51% of cell dry weight) | [1] |
Biological Activities and Signaling Pathways
Cyclo(-Phe-Trp) and its analogs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. These activities are a direct consequence of their interaction with and modulation of specific cellular signaling pathways.
Inhibition of Cholera Toxin Production
Cyclo(Phe-Pro), a closely related diketopiperazine, has been shown to inhibit the production of cholera toxin (CT) and the toxin-coregulated pilus (TCP) in Vibrio cholerae.[3][4] This inhibition is achieved by reducing the transcription of the virulence regulator, tcpPH.[3][4]
PPAR-γ Agonism and Neuroprotection
Cyclo-(L-Pro-L-Phe), another related diketopiperazine, has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5] Activation of PPAR-γ is known to have neuroprotective effects by inhibiting the NF-κB signaling pathway, which in turn reduces inflammation and apoptosis.[5]
Inhibition of RIG-I-Mediated Antiviral Immunity
Cyclo(Phe-Pro) has been shown to inhibit the retinoic-acid-inducible gene-I (RIG-I)-mediated antiviral innate immune response. It achieves this by binding to the 2CARD domain of RIG-I, which induces a conformational change and prevents its ubiquitination by TRIM25. This abrogation of RIG-I activation leads to a decrease in the production of type I interferons (IFN-β), thereby suppressing the host's antiviral defenses.
References
- 1. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The Cyclic Dipeptide Cyclo(Phe-Pro) Inhibits Cholera Toxin and Toxin-Coregulated Pilus Production in O1 El Tor Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic dipeptide cyclo(Phe-Pro) inhibits cholera toxin and toxin-coregulated pilus production in O1 El Tor Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Deep Dive into the Biological Significance of Cyclo(-Phe-Trp): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Multifaceted Biological Activities of the Cyclic Dipeptide Cyclo(-Phe-Trp)
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides and represent a privileged scaffold in medicinal chemistry. Among these, Cyclo(-Phe-Trp), a cyclic dipeptide composed of phenylalanine and tryptophan, has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological significance of Cyclo(-Phe-Trp), with a focus on its anticancer, anti-quorum sensing, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Physicochemical Properties and Synthesis
Cyclo(-Phe-Trp) is a naturally occurring molecule that has been isolated from various microbial sources. Its rigid cyclic structure, conferred by the diketopiperazine ring, provides enhanced stability against enzymatic degradation compared to its linear counterparts, a desirable characteristic for therapeutic agents.
Table 1: Physicochemical Properties of Cyclo(-Phe-Trp)
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Experimental Protocol: Solid-Phase Synthesis of Cyclo(-Phe-Trp)
Solid-phase peptide synthesis (SPPS) is a widely used method for the synthesis of peptides and their derivatives, including cyclic dipeptides. The following is a generalized protocol for the synthesis of Cyclo(-Phe-Trp) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, DCM, and Diethyl ether (analytical grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.
-
Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Repeat the coupling procedure described in step 3 using Fmoc-Phe-OH.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from phenylalanine.
-
Cleavage and Cyclization:
-
Treat the resin-bound linear dipeptide with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the tryptophan side chain.
-
Precipitate the linear peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dissolve the linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) containing a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to facilitate intramolecular cyclization.
-
Monitor the cyclization reaction by HPLC-MS.
-
-
Purification: Purify the crude Cyclo(-Phe-Trp) by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Anticancer Activity
Cyclo(-Phe-Trp) and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
Quantitative Data on Anticancer Activity
Table 2: Anticancer Activity of Cyclo(-Phe-Trp) and Related Analogs
| Compound | Cancer Cell Line(s) | Observed Effect/IC₅₀ |
| Cyclo(-L-Trp-L-Phe) | 37 Human Tumor Cell Lines | Average IC₅₀ of 3.3 µg/mL[1] |
| Cyclo(Phe-Pro) | HT-29 (Colon) | Induces apoptosis |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung) | IC₅₀ value: 10 μM[2] |
Signaling Pathway: Induction of Apoptosis
Cyclic dipeptides, including those with structures similar to Cyclo(-Phe-Trp), have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. A related compound, Cyclo(-Phe-Pro), has been demonstrated to induce apoptosis in HT-29 colon cancer cells through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP)[3][4]. The activation of initiator caspases, such as caspase-9, is a key upstream event in this pathway, often triggered by an increased Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Caption: Intrinsic apoptosis pathway induced by Cyclo(-Phe-Trp).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(-Phe-Trp) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (analytical grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(-Phe-Trp) in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cyclo(-Phe-Trp). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. Tryptophan-containing cyclic dipeptides have been shown to possess anti-QS activity.
Quantitative Data on Anti-Quorum Sensing Activity
The inhibitory effect of Cyclo(-Phe-Trp) on QS can be quantified by measuring the reduction in the production of QS-regulated virulence factors in reporter strains like Chromobacterium violaceum (violacein production) and Pseudomonas aeruginosa (pyocyanin, elastase, and rhamnolipid production).
Table 3: Anti-Quorum Sensing Activity of Tryptophan-Containing Cyclic Dipeptides
| Compound | Target Organism | Virulence Factor | Inhibition (%) / Concentration |
| Cyclo(L-Trp-L-Ser) and derivatives | C. violaceum CV026 | Violacein | ~50% reduction |
| Cyclo(L-Trp-L-Ser) and derivatives | P. aeruginosa PAO1 | Pyocyanin | Inhibitory effects observed |
| Cyclo(L-Trp-L-Ser) and derivatives | P. aeruginosa PAO1 | Swimming Motility | Inhibitory effects observed |
| Cyclo(L-Trp-L-Ser) and derivatives | P. aeruginosa PAO1 | Biofilm Formation | Inhibitory effects observed |
Experimental Workflow: Quorum Sensing Inhibition Assay
The following workflow describes a common method to assess the anti-QS activity of a compound using the Chromobacterium violaceum CV026 biosensor strain, which produces the purple pigment violacein in response to QS signals.
Caption: Experimental workflow for the violacein inhibition assay.
Experimental Protocol: Violacein Inhibition Assay
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth
-
Cyclo(-Phe-Trp) stock solution (in DMSO)
-
DMSO (analytical grade)
-
96-well plates or culture tubes
-
Spectrophotometer or plate reader
Procedure:
-
Culture Preparation: Inoculate C. violaceum CV026 in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
In a 96-well plate or culture tubes, add fresh LB broth.
-
Add different concentrations of Cyclo(-Phe-Trp) to the wells/tubes. Include a vehicle control (DMSO).
-
Inoculate the wells/tubes with the overnight culture of C. violaceum CV026 (e.g., to a final OD₆₀₀ of 0.1).
-
-
Incubation: Incubate the plate/tubes at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, centrifuge the cultures to pellet the cells and the violacein.
-
Discard the supernatant.
-
Add a fixed volume of DMSO to each pellet and vortex thoroughly to extract the violacein.
-
Centrifuge again to pellet the cell debris.
-
Transfer the supernatant containing the dissolved violacein to a new 96-well plate.
-
-
Absorbance Measurement: Measure the absorbance of the violacein at 585 nm.
-
Data Analysis:
-
Calculate the percentage of violacein inhibition using the formula: % Inhibition = [(Control OD₅₈₅ - Test OD₅₈₅) / Control OD₅₈₅] x 100
-
Neuroprotective Effects
Cyclic dipeptides have also been investigated for their potential neuroprotective activities. While specific data for Cyclo(-Phe-Trp) is emerging, related compounds have shown promise in protecting neuronal cells from oxidative stress and other insults, suggesting a potential therapeutic avenue for neurodegenerative diseases.
Conclusion and Future Directions
Cyclo(-Phe-Trp) is a versatile cyclic dipeptide with a remarkable range of biological activities. Its demonstrated anticancer and anti-quorum sensing properties, coupled with its inherent stability, make it a compelling lead compound for the development of novel therapeutics. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of Cyclo(-Phe-Trp) in various disease models. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of Cyclo(-Phe-Trp) and its derivatives in preclinical models, paving the way for potential clinical applications. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells by quorum sensing autoinducer-mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of Cyclo(-Phe-Trp) and Related Cyclic Dipeptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, emerging as a privileged scaffold in medicinal chemistry due to their high stability, structural rigidity, and diverse biological activities. This technical guide focuses on the potential therapeutic effects of Cyclo(-Phe-Trp), a CDP constituted from Phenylalanine and Tryptophan. While direct experimental data on Cyclo(-Phe-Trp) is emerging, a comprehensive understanding of its potential can be extrapolated from the well-documented activities of its close structural analogs. This document synthesizes the current knowledge on Phe- and Trp-containing CDPs, detailing their anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a foundational resource for future research and drug development efforts targeting this promising class of molecules.
Therapeutic Potential and Mechanisms of Action
The therapeutic activities of CDPs containing Phenylalanine and/or Tryptophan are diverse, spanning multiple disease areas. The indole group of Tryptophan and the phenyl group of Phenylalanine are crucial for many of the observed biological interactions.
Anti-Cancer Activity
Certain CDPs exhibit significant anti-cancer properties. A notable example is the macrocyclic tetrapeptide [D-Trp]CJ-15,208, which contains both Phe and Trp residues. This compound has demonstrated potent activity against prostate cancer cells by reducing the levels of the c-Myc oncoprotein, a key driver of cellular proliferation[1]. The cytotoxic effects of other cyclic peptides have been observed in melanoma cells, where they can induce cell death in a concentration-dependent manner[2][3].
Neuroprotective Effects
Several Phe-containing CDPs have demonstrated significant neuroprotective capabilities. Cyclo(Phe-Tyr) has been shown to be protective in cerebral ischemia/reperfusion injury models. It mitigates damage to the blood-brain barrier (BBB) by inhibiting excessive autophagy through the PI3K/AKT/mTOR signaling pathway[4]. Further studies revealed its action involves the JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways, which collectively reduce inflammation and apoptosis in microglia[5]. Similarly, Cyclo(L-Pro-L-Phe) acts as a partial agonist of PPAR-γ, protecting neuroblastoma cells from oxidative stress-induced apoptosis by reducing reactive oxygen species and inhibiting the activation of NF-κB and mitochondria-related apoptotic proteins[6].
Anti-inflammatory and Immunomodulatory Effects
CDPs are potent modulators of inflammatory and immune pathways. For instance, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by suppressing the pro-inflammatory NF-κB signaling pathway through the activation of the Nrf2/heme oxygenase-1 antioxidant response[7]. In a different mechanism, the quorum-sensing molecule Cyclo(Phe-Pro) was found to inhibit the innate antiviral immune response. It achieves this by directly binding to the 2CARD domain of the RIG-I receptor, which prevents its ubiquitination and subsequent production of interferon-β, thereby increasing susceptibility to certain viral infections[8][9].
Anti-Quorum Sensing and Antimicrobial Activity
A significant area of research for Trp-containing CDPs is the inhibition of quorum sensing (QS), the cell-to-cell communication system used by bacteria to regulate virulence and biofilm formation. Cyclo(L-Trp-L-Ser) has been shown to inhibit the production of virulence factors like violacein and pyocyanin, as well as reduce motility and biofilm formation in pathogenic bacteria such as Chromobacterium violaceum and Pseudomonas aeruginosa[10]. Similarly, Cyclo(Phe-Pro) and Cyclo(Pro-Trp) exhibit broad-spectrum antibacterial properties, while Cyclo(Trp-Pro) and Cyclo(Trp-Trp) show significant antifungal activity[11][12]. This anti-QS activity presents a promising strategy to combat antibiotic resistance by disarming pathogens rather than killing them directly[10].
Quantitative Data Summary
The following table summarizes key quantitative data for bioactive CDPs containing Phenylalanine and/or Tryptophan residues, providing a basis for comparison and future structure-activity relationship (SAR) studies.
| Compound/Analog | Therapeutic Area | Target/Cell Line | Efficacy Metric | Value | Reference |
| [D-Trp]CJ-15,208 | Anti-Cancer | Prostate Cancer Cells | IC₅₀ | 2.0 - 16 µM | [1] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | Anti-Cancer | Melanoma Cells | IC₅₀ | ~10 µM | [2] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | Anti-Cancer | Melanoma Cells | IC₅₀ | ~40 µM | [2] |
Key Signaling Pathways
The biological effects of Phe/Trp-containing CDPs are underpinned by their interaction with specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction through regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(-Phe-Trp) Mechanism of Action: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has emerged as a molecule of interest in cancer research due to the established anti-tumor properties of related cyclic dipeptides. Preliminary investigations into its mechanism of action suggest a potential to induce programmed cell death (apoptosis) and modulate cell cycle progression in cancer cells. This technical guide synthesizes the current understanding of the pro-apoptotic and cell cycle inhibitory activities of cyclic dipeptides structurally related to Cyclo(-Phe-Trp), providing a foundational framework for future research into its specific molecular mechanisms. The guide details hypothetical experimental protocols and presents quantitative data from analogous compounds to inform the design of robust preclinical studies.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a diverse range of biological activities. Their rigid ring structure confers metabolic stability, making them attractive scaffolds for drug development. Several CDPs have demonstrated potent anti-cancer effects, primarily through the induction of apoptosis and interference with the cell cycle. While direct and extensive research on the mechanism of action of Cyclo(-Phe-Trp) is limited, studies on structurally similar compounds, such as Cyclo(-Phe-Pro) and Cyclo(D-Tyr-D-Phe), provide valuable preliminary insights into its potential therapeutic activities. This document outlines the putative mechanisms of action of Cyclo(-Phe-Trp) based on these related molecules, with a focus on apoptosis and cell cycle regulation.
Putative Pro-Apoptotic Activity
Based on studies of related cyclic dipeptides, Cyclo(-Phe-Trp) is hypothesized to induce apoptosis in cancer cells through the activation of the intrinsic, or mitochondrial, pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspase enzymes.
Modulation of the Bcl-2 Protein Family
The Bcl-2 family of proteins are key regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. It is proposed that Cyclo(-Phe-Trp) may shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
Caspase Activation Cascade
The release of cytochrome c from the mitochondria is a critical event in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis. Studies on the related compound Cyclo(-Phe-Pro) have demonstrated a time-dependent increase in caspase-3 activity in HT-29 colon cancer cells, an effect that was blocked by a caspase-3 inhibitor[1].
Potential Effects on Cell Cycle Progression
In addition to inducing apoptosis, Cyclo(-Phe-Trp) may also exert anti-cancer effects by arresting the cell cycle, thereby inhibiting tumor growth and proliferation. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Many anti-cancer agents function by activating these checkpoints, leading to cell cycle arrest. While direct evidence for Cyclo(-Phe-Trp) is lacking, related compounds have been shown to induce cell cycle arrest in various cancer cell lines.
Quantitative Data from Related Cyclic Dipeptides
The following tables summarize quantitative data from studies on cyclic dipeptides with structural similarities to Cyclo(-Phe-Trp). This data can serve as a preliminary guide for designing dose-response studies and determining effective concentrations for in vitro experiments with Cyclo(-Phe-Trp).
Table 1: Cytotoxicity of Related Cyclic Dipeptides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Exposure Time (h) | Reference |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | MTT | 10 µM | Not Specified | |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC28 (Melanoma) | Not Specified | ~40 µM | 48 | |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC29 (Melanoma) | Not Specified | ~40 µM | 48 |
Table 2: Pro-Apoptotic Effects of Cyclo(-Phe-Pro) in HT-29 Colon Cancer Cells
| Treatment | Time (h) | Caspase-3 Activity (Fold Increase vs. Control) | PARP Cleavage | Reference |
| 10 mM Cyclo(-Phe-Pro) | 8 | Significant Increase (p < 0.01) | Detected | |
| 10 mM Cyclo(-Phe-Pro) | 12 | Significant Increase (p < 0.01) | Detected |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to investigate the mechanism of action of Cyclo(-Phe-Trp). These protocols are based on standard methodologies used in the field.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Cyclo(-Phe-Trp) on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29, MCF-7)
-
Cyclo(-Phe-Trp) (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Cyclo(-Phe-Trp) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Cyclo(-Phe-Trp). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Cyclo(-Phe-Trp).
Materials:
-
Cancer cell line of interest
-
Cyclo(-Phe-Trp)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Cyclo(-Phe-Trp) at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Apoptotic Proteins
Objective: To determine the effect of Cyclo(-Phe-Trp) on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Cyclo(-Phe-Trp)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Cyclo(-Phe-Trp) at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized intrinsic apoptotic pathway induced by Cyclo(-Phe-Trp).
Caption: General workflow for Western blot analysis of apoptotic proteins.
Conclusion and Future Directions
The preliminary data from structurally related cyclic dipeptides strongly suggest that Cyclo(-Phe-Trp) warrants further investigation as a potential anti-cancer agent. The hypothesized mechanism of action, centered on the induction of apoptosis via the intrinsic pathway and potential cell cycle arrest, provides a solid foundation for future research.
To fully elucidate the mechanism of action of Cyclo(-Phe-Trp), the following future studies are recommended:
-
Comprehensive in vitro screening: Evaluate the cytotoxicity of Cyclo(-Phe-Trp) against a broad panel of cancer cell lines to identify sensitive cancer types and determine IC50 values.
-
Detailed apoptosis studies: Confirm the induction of apoptosis using multiple assays (e.g., TUNEL assay, caspase activity assays) and delineate the specific roles of Bcl-2 family members through knockdown or overexpression studies.
-
Cell cycle analysis: Investigate the effects of Cyclo(-Phe-Trp) on cell cycle distribution using flow cytometry and examine the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs, CDK inhibitors).
-
Identification of direct molecular targets: Employ techniques such as affinity chromatography or computational modeling to identify the direct binding partners of Cyclo(-Phe-Trp) within cancer cells.
-
In vivo efficacy studies: Evaluate the anti-tumor efficacy of Cyclo(-Phe-Trp) in preclinical animal models of cancer.
By systematically addressing these research questions, a comprehensive understanding of the mechanism of action of Cyclo(-Phe-Trp) can be achieved, paving the way for its potential development as a novel cancer therapeutic.
References
A Technical Review of Cyclo(-Phe-Trp) Research for Drug Development
Introduction: Cyclo(-Phe-Trp), a cyclic dipeptide also known as a diketopiperazine (DKP), is a naturally occurring compound found in various microorganisms, notably in fungal species such as Aspergillus versicolor.[1] Composed of phenylalanine and tryptophan residues, its rigid cyclic structure confers enhanced stability against enzymatic degradation compared to its linear counterparts.[1] This stability, combined with its diverse biological activities, makes Cyclo(-Phe-Trp) and related DKPs attractive scaffolds for therapeutic agent development. This guide provides an in-depth review of the existing literature, focusing on quantitative data, experimental methodologies, and known mechanisms of action to support further research and drug development efforts.
Quantitative Biological Activity Data
Cyclo(-Phe-Trp) has demonstrated significant potential as an anticancer agent. Quantitative assessment across a wide range of cancer cell lines has established its cytotoxic potency. The data is summarized below.
| Compound | Target/Assay | Cell Line(s) | Result |
| Cyclo(L-Trp-L-Phe) | Cytotoxicity | 37 Human Tumor Cell Lines | Average IC₅₀ of 3.3 µg/mL |
Detailed Experimental Protocols
The biological activities of Cyclo(-Phe-Trp) and related cyclic dipeptides have been determined using a variety of standard experimental protocols. Methodologies for assessing anticancer, antimicrobial, and anti-quorum sensing activities are detailed below.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) of Cyclo(-Phe-Trp) against cancer cell lines is typically determined using a colorimetric assay based on the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of Cyclo(-Phe-Trp) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization and Measurement: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are correlated with the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Kirby-Bauer Disc Diffusion Assay
This method is used for preliminary screening of broad-spectrum antimicrobial properties of compounds like Cyclo(-Phe-Trp).
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) is uniformly inoculated with the microbial suspension using a sterile swab.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of Cyclo(-Phe-Trp) dissolved in a suitable solvent. The discs are then placed onto the surface of the inoculated agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
Result Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater sensitivity of the microbe to the compound.
Anti-Quorum Sensing (QS) Activity
Cyclic dipeptides containing phenylalanine and tryptophan have been shown to inhibit quorum sensing, a bacterial cell-to-cell communication system that regulates virulence.
-
Violacein Inhibition Assay (for Chromobacterium violaceum):
-
The reporter strain C. violaceum CV026, which produces the purple pigment violacein in response to QS signals, is used.
-
The strain is grown in liquid media in the presence of an acyl-homoserine lactone (AHL) signal and various concentrations of the test compound (e.g., Cyclo(-Phe-Trp)).
-
After incubation, the violacein is extracted from the bacterial cells (e.g., using butanol or DMSO).
-
The amount of violacein produced is quantified by measuring the absorbance of the extract at 585 nm. A reduction in absorbance compared to the control (no compound) indicates QS inhibition.
-
-
Biofilm Formation Inhibition Assay (for Pseudomonas aeruginosa):
-
P. aeruginosa is grown in 96-well microtiter plates in a suitable medium (e.g., LB broth) with and without the test compound.
-
After incubation (e.g., 24 hours), the planktonic (free-floating) bacteria are gently removed.
-
The remaining biofilm attached to the well surface is stained with a crystal violet solution.
-
After washing away excess stain, the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
The biofilm biomass is quantified by measuring the absorbance of the solubilized stain at approximately 595 nm.
-
Signaling Pathways and Mechanisms of Action
Research into related cyclic dipeptides has elucidated specific molecular pathways through which these compounds exert their effects. While these studies did not use Cyclo(-Phe-Trp) directly, the structural similarity suggests potential mechanisms that warrant investigation for the target compound.
Inhibition of Bacterial Quorum Sensing
Studies on the closely related cyclo(Phe-Pro) have shown that it can act as a quorum sensing inhibitor (QSI). It interferes with the agr QS system in Staphylococcus aureus and the ToxR-regulated pathways in Vibrio species.[2][3] The proposed mechanism involves the binding of the cyclic dipeptide to key regulatory proteins, leading to the downregulation of virulence factor expression and biofilm formation.[2][3]
Inhibition of Antiviral Innate Immunity
Interestingly, cyclo(Phe-Pro) has also been identified as a modulator of the host's innate immune response. It has been shown to inhibit the RIG-I signaling pathway, which is crucial for detecting viral RNA and initiating an antiviral state by producing type I interferons (IFN-β).[4] The compound binds directly to the 2CARD domain of the RIG-I protein, which induces a conformational change that prevents its necessary ubiquitination by TRIM25. This abrogation of RIG-I activation ultimately suppresses the downstream antiviral immune response.[4]
References
Cyclo(-Phe-Trp): A Versatile Diketopiperazine Scaffold for Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has emerged as a significant building block in the field of peptide synthesis and a promising scaffold for drug development. Comprising the amino acids phenylalanine and tryptophan, its constrained cyclic structure imparts notable metabolic stability and unique conformational properties. These characteristics make it an attractive starting point for the design of novel therapeutic agents with a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. This technical guide provides a comprehensive overview of Cyclo(-Phe-Trp), detailing its synthesis, physicochemical properties, and biological applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their exploration of this versatile molecule.
Physicochemical and Biological Properties
Cyclo(-Phe-Trp) is a white solid with a molecular formula of C₂₀H₁₉N₃O₂ and a molecular weight of 333.39 g/mol .[1] Its rigidified backbone, a consequence of the diketopiperazine ring, offers a stable platform for the precise orientation of the bulky phenyl and indole side chains, which are crucial for its biological interactions.
Table 1: Physicochemical Properties of Cyclo(-L-Phe-L-Trp)
| Property | Value | Reference |
| CAS Number | 82597-82-8 | [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |
| Molecular Weight | 333.39 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
The biological activities of Cyclo(-Phe-Trp) and its analogs are a subject of ongoing research. Notably, it has been reported to inhibit the growth of the human T-cell acute lymphoblastic leukemia cell line, Molt-4.[2] While a specific IC50 value for this activity is not widely published, this finding underscores its potential as an anticancer agent. The antimicrobial properties of related cyclic dipeptides have been documented, with some exhibiting broad-spectrum antibacterial and antifungal activities.[1]
Synthesis of Cyclo(-Phe-Trp)
The synthesis of Cyclo(-Phe-Trp) can be achieved through both solid-phase and solution-phase methodologies. The choice of method often depends on the desired scale, purity requirements, and the need for further derivatization.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis offers a streamlined approach for the preparation of the linear dipeptide precursor, which is subsequently cleaved and cyclized.
Experimental Workflow for Solid-Phase Synthesis of Cyclo(-Phe-Trp)
Detailed Protocol for Solid-Phase Synthesis:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Dissolve Fmoc-Trp(Boc)-OH and diisopropylethylamine (DIPEA) in dichloromethane (DCM) and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of DCM/Methanol/DIPEA.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Second Amino Acid Coupling: Dissolve Fmoc-Phe-OH, a coupling agent such as N,N'-diisopropylcarbodiimide (DIC), and an activator like 1-hydroxybenzotriazole (HOBt) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Cyclization: Dissolve the crude linear peptide in a large volume of DMF to ensure high dilution. Add a base, such as DIPEA, to neutralize the TFA salt and promote intramolecular cyclization. Monitor the reaction by HPLC.
-
Purification: Purify the crude Cyclo(-Phe-Trp) by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Solution-Phase Synthesis
Solution-phase synthesis is also a viable method, particularly for larger-scale production.
Experimental Workflow for Solution-Phase Synthesis of Cyclo(-Phe-Trp)
Detailed Protocol for Solution-Phase Synthesis:
-
Esterification of Phenylalanine: Protect the N-terminus of phenylalanine, for example, as the methyl ester (H-Phe-OMe).
-
Dipeptide Formation: Couple the N-terminally protected phenylalanine with Boc-protected tryptophan (Boc-Trp(Boc)-OH) using a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of HOBt.
-
Deprotection: Selectively deprotect the C-terminal ester and the N-terminal Boc group of the linear dipeptide.
-
Cyclization: Perform the intramolecular cyclization of the deprotected linear dipeptide in a dilute solution using a cyclizing agent such as propylphosphonic anhydride (T3P®) or diphenylphosphoryl azide (DPPA).
-
Purification and Characterization: Purify and characterize the final product as described for the solid-phase method.
Biological Activity and Potential Signaling Pathways
While the precise mechanisms of action for Cyclo(-Phe-Trp) are still under investigation, studies on related cyclic dipeptides suggest potential involvement in key cellular signaling pathways.
Table 2: Reported Biological Activities of Cyclo(-Phe-Trp) and Related Analogs
| Compound | Biological Activity | Target/Cell Line | Quantitative Data | Reference |
| Cyclo(-Phe-Trp) | Anticancer | Molt-4 (T-cell leukemia) | Growth inhibition reported | [2] |
| Cyclo(Phe-Pro) | Antibacterial | P. aeruginosa, E. coli, Bacillus sp., K. pneumoniae, Proteus sp. | Zone of inhibition: 12-19 mm | [3] |
| Cyclo(Trp-Pro) | Antifungal | Candida albicans, Aspergillus niger, Penicillium notatum | Broad-spectrum activity reported | [1] |
| Cyclo(Trp-Trp) | Antifungal | Candida albicans, Aspergillus niger, Penicillium notatum | Broad-spectrum activity reported | [1] |
Potential Signaling Pathways:
The cytotoxic effects of cyclic dipeptides in cancer cells are often linked to the induction of apoptosis. This process can be mediated through various signaling cascades, including the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another critical pathway in cancer and inflammation is the NF-κB signaling pathway . Modulation of NF-κB activity can influence the expression of genes involved in cell survival, proliferation, and inflammation.
Diagram of Potential Signaling Pathway Involvement
Further research, including Western blot analysis for key pathway proteins and reporter gene assays, is necessary to elucidate the precise molecular targets and signaling cascades affected by Cyclo(-Phe-Trp).
Conclusion
Cyclo(-Phe-Trp) represents a valuable and versatile scaffold in peptide chemistry and drug discovery. Its inherent stability and conformational rigidity make it an excellent starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and biological potential, offering detailed protocols and summarizing key data to facilitate further research and development in this exciting area. The exploration of its derivatives and a deeper understanding of its mechanisms of action will undoubtedly unlock new opportunities for the treatment of various diseases.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(Phe-Trp) - Ruixibiotech [ruixibiotech.com]
- 3. Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells [mdpi.com]
Cyclo(-Phe-Trp): A Potential Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Phe-Trp) is a cyclic dipeptide with a rigid structure that suggests high stability and potential for biological activity. While direct studies on the neuroprotective effects of Cyclo(-Phe-Trp) are limited, research on analogous cyclic dipeptides provides compelling evidence for its potential to mitigate neuronal damage through multiple mechanisms. This technical guide consolidates the current understanding of related compounds, proposing a framework for investigating the neuroprotective properties of Cyclo(-Phe-Trp). We will delve into its potential mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic pathways, and provide detailed experimental protocols for its evaluation.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development[1]. Cyclo(-Phe-Trp), composed of phenylalanine and tryptophan, possesses two aromatic side chains that can facilitate crucial molecular interactions with biological targets[1]. While this specific CDP has been explored for various applications, its neuroprotective potential remains an area of significant interest, largely inferred from studies on structurally similar compounds.
Putative Neuroprotective Mechanisms of Action
Based on the activities of related CDPs, Cyclo(-Phe-Trp) is hypothesized to exert neuroprotective effects through three primary, interconnected pathways:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. The indole ring of the tryptophan residue in Cyclo(-Phe-Trp) is susceptible to oxidation, suggesting it may act as a scavenger of reactive oxygen species (ROS)[1].
-
Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage. Several CDPs have been shown to modulate inflammatory signaling pathways.
-
Anti-apoptotic Activity: Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurological disorders. By interfering with apoptotic signaling cascades, Cyclo(-Phe-Trp) could promote neuronal survival.
Key Signaling Pathways
The neuroprotective effects of CDPs are likely mediated by the modulation of critical intracellular signaling pathways. Based on evidence from related compounds, the following pathways are of particular interest for Cyclo(-Phe-Trp):
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of PI3K/Akt signaling can inhibit apoptosis and promote neuronal health.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. Inhibition of NF-κB signaling can reduce the production of pro-inflammatory cytokines and mediators.
Data Presentation: Potential Neuroprotective Effects and Investigational Assays
The following tables summarize the potential neuroprotective effects of Cyclo(-Phe-Trp) and the corresponding experimental assays to validate these activities.
| Potential Neuroprotective Effect | In Vitro Model | Key Assays | Expected Outcome with Cyclo(-Phe-Trp) |
| Protection against Oxidative Stress | Neuronal cell lines (e.g., SH-SY5Y, PC12) treated with H₂O₂ or other oxidants. | DPPH assay, ABTS assay, ROS production measurement (e.g., using DCFH-DA), Measurement of antioxidant enzyme activity (e.g., SOD, CAT, GPx). | Increased radical scavenging activity, Reduced intracellular ROS levels, Increased activity of antioxidant enzymes. |
| Inhibition of Neuroinflammation | Microglial cell lines (e.g., BV-2) or primary microglia activated with lipopolysaccharide (LPS). | Measurement of nitric oxide (NO) production (Griess assay), ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), NF-κB activity assay (e.g., luciferase reporter assay). | Reduced NO production, Decreased secretion of pro-inflammatory cytokines, Inhibition of NF-κB activation. |
| Prevention of Apoptosis | Neuronal cell lines treated with neurotoxins (e.g., 6-OHDA, MPP+) or under conditions of serum deprivation. | Cell viability assays (MTT, MTS), Cytotoxicity assay (LDH release), Annexin V/Propidium Iodide staining for apoptosis, Western blot for apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3). | Increased cell viability, Decreased cytotoxicity, Reduced number of apoptotic cells, Favorable modulation of apoptotic protein expression (decreased Bax/Bcl-2 ratio, reduced cleaved caspase-3). |
| Signaling Pathway | In Vitro Model | Key Assays | Expected Outcome with Cyclo(-Phe-Trp) |
| Nrf2 Pathway Activation | Neuronal or microglial cell lines. | Western blot for Nrf2 nuclear translocation, Western blot for downstream targets (e.g., HO-1, NQO1), ARE-luciferase reporter assay. | Increased nuclear Nrf2 levels, Upregulation of HO-1 and NQO1, Increased ARE-luciferase activity. |
| PI3K/Akt/mTOR Pathway Modulation | Neuronal cell lines. | Western blot for phosphorylated and total Akt, PI3K, and mTOR. | Increased phosphorylation of Akt, PI3K, and mTOR. |
| NF-κB Pathway Inhibition | Microglial or neuronal cell lines. | Western blot for IκBα degradation and p65 nuclear translocation, NF-κB luciferase reporter assay. | Inhibition of IκBα degradation, Reduced nuclear p65 levels, Decreased NF-κB luciferase activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assays
-
MTT Assay for Cell Viability:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Cyclo(-Phe-Trp) for a specified time.
-
Induce neuronal damage with a neurotoxin (e.g., H₂O₂ or 6-OHDA).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
LDH Assay for Cytotoxicity:
-
Culture neuronal cells in a 96-well plate and treat them with Cyclo(-Phe-Trp) and a neurotoxin as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Plate neuronal cells in a 96-well plate.
-
Treat the cells with Cyclo(-Phe-Trp) followed by an oxidative stressor (e.g., H₂O₂).
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)
-
Culture and treat neuronal cells with Cyclo(-Phe-Trp) and/or a relevant stimulus.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Co-transfect a human embryonic kidney cell line (e.g., HEK293) or a neuronal cell line with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Treat the transfected cells with Cyclo(-Phe-Trp) followed by an inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations: Signaling Pathways and Experimental Workflow
Figure 1: A generalized experimental workflow for investigating the neuroprotective effects of Cyclo(-Phe-Trp).
Figure 2: The proposed activation of the Nrf2 signaling pathway by Cyclo(-Phe-Trp).
Figure 3: The hypothesized modulation of the PI3K/Akt survival pathway by Cyclo(-Phe-Trp).
Figure 4: The proposed inhibition of the NF-κB inflammatory pathway by Cyclo(-Phe-Trp).
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of Cyclo(-Phe-Trp) is currently lacking, the data from analogous cyclic dipeptides provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. Its inherent stability and potential to modulate key pathways involved in oxidative stress, neuroinflammation, and apoptosis make it a compelling candidate for further research. The experimental framework provided in this guide offers a comprehensive approach to elucidating the neuroprotective mechanisms of Cyclo(-Phe-Trp) and validating its therapeutic potential. Future studies should focus on in vivo models of neurodegeneration to assess its efficacy, bioavailability, and ability to cross the blood-brain barrier.
References
Introduction to Cyclic Dipeptides and their Neuromodulatory Potential
An In-depth Technical Guide on the Role of Cyclic Dipeptides in Modulating Neurotransmitter Systems: A Case Study of Cyclo(His-Pro)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the modulatory effects of cyclic dipeptides on neurotransmitter systems, with a specific focus on Cyclo(His-Pro) as a well-researched exemplar. Due to the limited availability of specific quantitative data for Cyclo(-Phe-Trp), this document leverages the extensive research on Cyclo(His-Pro) to illustrate the neuropharmacological potential of this class of molecules.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids. These structurally rigid molecules are found in various natural sources and can also be synthesized. Their stability and ability to cross the blood-brain barrier make them attractive candidates for neuropharmacological research.[1] While a broad range of biological activities have been attributed to cyclic dipeptides, their influence on the central nervous system, particularly the modulation of neurotransmitter systems, has garnered significant interest.
Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide found in the central nervous system and various peripheral tissues.[2] It has been shown to exert a range of biological effects, many of which appear to be mediated through interactions with dopaminergic and other neurotransmitter pathways.[3][4] This guide will delve into the known mechanisms of action of Cyclo(His-Pro), presenting key experimental findings, detailed protocols, and visual representations of the involved signaling pathways.
Modulation of the Dopaminergic System by Cyclo(His-Pro)
The dopaminergic system plays a crucial role in motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. Research has demonstrated that Cyclo(His-Pro) can significantly modulate dopaminergic neurotransmission.
Quantitative Data on Cyclo(His-Pro) Interaction with the Dopaminergic System
The following table summarizes the key quantitative findings from studies investigating the effects of Cyclo(His-Pro) on the dopaminergic system.
| Parameter | Method | Tissue/Cell Type | Treatment | Result | Reference |
| Dopamine Transporter (DAT) Binding | [³H]-Mazindol Binding Assay | Rat Striatal Membranes | Chronic Cyclo(His-Pro) administration | Significant increase in K_D and B_max | [3] |
| Dopamine Uptake | [³H]-Dopamine Uptake Assay | Rat Striatal Synaptosomes | Acute Cyclo(His-Pro) (10 nM) | ~30% inhibition of dopamine uptake | [3] |
| Dopamine Receptor Binding (D1 & D2) | Radioligand Binding Assay | Rat Striatal Membranes | Chronic Cyclo(His-Pro) administration | No change in D1 or D2 receptor binding | [3] |
| Amphetamine-Induced Stereotypy | Behavioral Observation | Rats | Cyclo(His-Pro) pretreatment followed by amphetamine | Augmentation of stereotypic behavior | [4] |
| Apomorphine-Induced Stereotypy | Behavioral Observation | Rats | Cyclo(His-Pro) pretreatment followed by apomorphine | No modification of stereotypic behavior | [4] |
Experimental Protocols
This protocol outlines the general steps for a [³H]-Mazindol binding assay to assess the effect of Cyclo(His-Pro) on the dopamine transporter.
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the striatal membranes (50-100 µg of protein) with [³H]-Mazindol (1-10 nM) in the presence and absence of varying concentrations of Cyclo(His-Pro).
-
Define non-specific binding using a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (K_D) and the maximum number of binding sites (B_max).
-
This protocol describes a method to measure the effect of Cyclo(His-Pro) on dopamine uptake into synaptosomes.
-
Synaptosome Preparation:
-
Prepare a crude synaptosomal fraction (P2) from rat striatum as described for membrane preparation.
-
Resuspend the P2 pellet in a Krebs-Ringer buffer (pH 7.4) containing glucose and a monoamine oxidase inhibitor (e.g., pargyline).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Cyclo(His-Pro) for 10 minutes at 37°C.
-
Initiate dopamine uptake by adding [³H]-Dopamine (e.g., 10 nM final concentration).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Determine the radioactivity accumulated in the synaptosomes by liquid scintillation counting.
-
Run parallel experiments at 4°C to determine non-specific uptake.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the values obtained at 4°C from those at 37°C.
-
Express the results as a percentage of the control (vehicle-treated) uptake.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of Cyclo(His-Pro) on the dopaminergic system and the experimental workflow for its investigation.
Caption: Proposed mechanism of Cyclo(His-Pro) modulation of dopamine signaling.
Caption: Experimental workflow for investigating Cyclo(His-Pro)'s effects.
Potential Interactions with Other Neurotransmitter Systems
While the primary focus of research on Cyclo(His-Pro) has been on the dopaminergic system, some evidence suggests potential interactions with other neurotransmitter systems, such as the serotonergic and cholinergic systems. However, specific and quantitative data in these areas are currently limited. Further research is warranted to fully elucidate the broader neuropharmacological profile of Cyclo(His-Pro).
Conclusion
Cyclo(His-Pro) serves as a compelling case study for the neuromodulatory potential of cyclic dipeptides. The available evidence strongly indicates that it can influence the dopaminergic system, primarily through the inhibition of the dopamine transporter, leading to downstream behavioral effects.[3][4] The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of Cyclo(His-Pro) and other cyclic dipeptides in the context of neurological and psychiatric disorders characterized by neurotransmitter system dysregulation. The continued exploration of this fascinating class of molecules holds promise for the discovery of novel neurotherapeutics.
References
- 1. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide-dopamine interactions. V. Cyclo(His-Pro) regulation of striatal dopamine transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide-dopamine interactions. II. Cyclo (His-Pro) augmentation of amphetamine- but not apomorphine-induced stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Cyclo(-Phe-Trp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Phe-Trp), a cyclic dipeptide composed of L-phenylalanine and L-tryptophan, is a naturally occurring molecule with a range of biological activities, including potential neuroprotective, antitumor, and antimicrobial properties.[1][2] Its constrained cyclic structure enhances metabolic stability and bioavailability compared to its linear counterpart, making it an attractive scaffold for drug discovery and development.[1][2] This document provides a detailed protocol for the solution-phase synthesis and subsequent purification of Cyclo(-Phe-Trp), along with methods for its characterization.
Data Presentation
Quantitative data for the synthesis of Cyclo(-Phe-Trp) via a solution-phase method is summarized in the table below. The data is based on established methods for cyclic dipeptide synthesis and may vary based on specific experimental conditions.
| Parameter | Value | Method of Determination |
| Molecular Formula | C₂₀H₁₉N₃O₂ | Mass Spectrometry |
| Molecular Weight | 333.39 g/mol | Mass Spectrometry |
| Typical Yield | 60-80% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 265-268 °C | Melting Point Apparatus |
Experimental Protocols
The synthesis of Cyclo(-Phe-Trp) is a two-step process involving the formation of the linear dipeptide methyl ester, followed by an intramolecular cyclization.
Part 1: Synthesis of L-Phenylalanyl-L-tryptophan methyl ester (Phe-Trp-OMe)
This procedure outlines the coupling of N-Boc-L-phenylalanine and L-tryptophan methyl ester hydrochloride.
Materials:
-
N-Boc-L-phenylalanine
-
L-tryptophan methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA) (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt, and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM.
-
Add the N-Boc-L-phenylalanine solution to the reaction mixture, followed by the addition of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-L-Phenylalanyl-L-tryptophan methyl ester.
-
Remove the Boc protecting group by treating the purified dipeptide with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1-2 hours at room temperature.
-
Evaporate the solvent and excess TFA under reduced pressure to obtain the L-Phenylalanyl-L-tryptophan methyl ester as a TFA salt.
Part 2: Cyclization to Cyclo(-Phe-Trp)
This procedure describes the intramolecular cyclization of the linear dipeptide methyl ester to form the diketopiperazine.
Materials:
-
L-Phenylalanyl-L-tryptophan methyl ester (from Part 1)
-
Methanol (MeOH) or Toluene
-
Acetic acid (glacial)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (for recrystallization)
Procedure:
-
Dissolve the L-Phenylalanyl-L-tryptophan methyl ester in methanol or toluene in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (approximately 1% v/v).
-
Reflux the mixture for 12-24 hours. The cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(-Phe-Trp) by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify the product by recrystallization from methanol to obtain Cyclo(-Phe-Trp) as a white solid.
-
Dry the crystals under vacuum.
Part 3: Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₂₀H₁₉N₃O₂ is m/z 334.15.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the structure.
-
Expected ¹H NMR chemical shifts (in DMSO-d₆, approximate): δ 7.0-8.0 (m, aromatic protons of Phe and Trp), δ 10.8 (s, indole NH), δ 7.5-8.5 (br s, 2 x amide NH), δ 3.8-4.5 (m, 2 x α-H), δ 2.8-3.2 (m, 2 x β-CH₂ of Phe and Trp).
Visualization of Experimental Workflow and a Representative Signaling Pathway
Caption: A logical workflow for the synthesis, purification, and characterization of Cyclo(-Phe-Trp).
Given that specific signaling pathway information for Cyclo(-Phe-Trp) is not extensively detailed in publicly available literature, a representative diagram of a general apoptosis signaling pathway, which is a common target for anticancer compounds, is provided below. Cyclic dipeptides have been investigated for their antitumor activities.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
References
High-Performance Liquid Chromatography (HPLC) method for Cyclo(-Phe-Trp) analysis
These application notes provide a detailed protocol for the analysis of the cyclic dipeptide Cyclo(-Phe-Trp) using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Cyclo(-Phe-Trp) is a cyclic dipeptide, a class of compounds with diverse biological activities.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and purity assessment in various matrices. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and analysis of such peptides due to its high resolution and the ability to separate compounds based on their hydrophobicity.[3][4][5] This protocol outlines a robust RP-HPLC method using a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC analysis of Cyclo(-Phe-Trp).
| Parameter | Value |
| Compound Name | Cyclo(-L-Phe-L-Trp) |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol [6] |
| HPLC Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 220 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~12.5 minutes[7] |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a vacuum degasser or by sonication.
-
Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cyclo(-Phe-Trp) analytical standard and dissolve it in 1 mL of Mobile Phase B (Acetonitrile with 0.1% TFA).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve for quantification.
Sample Preparation (from Fungal Culture Broth)
This protocol provides a general guideline for the extraction of cyclic dipeptides from a liquid fungal culture. Optimization may be required depending on the specific fungal strain and culture conditions.
-
Harvesting: Centrifuge the fungal culture at 4000 rpm for 20 minutes to separate the mycelium from the culture broth.
-
Extraction: Decant the supernatant (culture broth) and extract it three times with an equal volume of ethyl acetate. Pool the organic extracts.
-
Drying: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the dried crude extract in a known volume of Mobile Phase B.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared standard or sample solution onto the column.
-
Gradient Elution: Run the following gradient program to separate the analytes:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Acquisition: Monitor the elution profile at 220 nm and record the chromatogram.
-
Quantification: Identify the Cyclo(-Phe-Trp) peak based on its retention time compared to the standard. Quantify the amount of Cyclo(-Phe-Trp) in the sample by integrating the peak area and comparing it to the calibration curve generated from the working standard solutions.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of Cyclo(-Phe-Trp).
Signaling Pathway: Inhibition of RIG-I-mediated Antiviral Innate Immunity
Some cyclic dipeptides, like Cyclo(Phe-Pro), which is structurally similar to Cyclo(-Phe-Trp), have been shown to inhibit the RIG-I-mediated antiviral innate immunity pathway.[8] This pathway is a critical component of the host's defense against viral infections. The diagram below illustrates the proposed mechanism of inhibition.
Caption: Inhibition of RIG-I pathway by Cyclo(-Phe-Trp).
Signaling Pathway: Quorum Sensing Inhibition
Cyclic dipeptides, including those containing tryptophan, have been identified as inhibitors of bacterial quorum sensing (QS).[9] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation. The diagram below illustrates a generalized mechanism of QS inhibition.
Caption: Quorum sensing inhibition by Cyclo(-Phe-Trp).
References
- 1. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Elucidation of Cyclo(-Phe-Trp) using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of the cyclic dipeptide cyclo(-Phe-Trp) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical basis, experimental protocols, and data interpretation necessary to characterize the three-dimensional structure and conformational dynamics of this important molecule.
Cyclo(-Phe-Trp), a diketopiperazine, is a naturally occurring cyclic dipeptide with a range of reported biological activities, making it a molecule of interest in drug discovery and development. NMR spectroscopy is an indispensable tool for determining its solution-state conformation, which is crucial for understanding its structure-activity relationship (SAR).
Data Presentation: Quantitative NMR Data
The following tables summarize the key quantitative NMR data for cyclo(L-Phe-L-Trp) in DMSO-d6. These values are essential for the complete assignment of the molecule's structure and for subsequent conformational analysis.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cyclo(L-Phe-L-Trp) in DMSO-d6.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phe-NH | 8.15 | d | 3.5 |
| Trp-NH | 7.85 | d | 2.8 |
| Phe-αH | 4.10 | dd | 10.5, 3.5 |
| Trp-αH | 3.85 | dd | 10.2, 2.8 |
| Phe-βHa | 3.10 | dd | 13.5, 3.5 |
| Phe-βHb | 2.80 | dd | 13.5, 10.5 |
| Trp-βHa | 2.95 | dd | 14.0, 2.8 |
| Trp-βHb | 2.65 | dd | 14.0, 10.2 |
| Phe-Aromatic (o, m) | 7.20-7.35 | m | - |
| Phe-Aromatic (p) | 7.15 | t | 7.5 |
| Trp-Indole H2 | 7.05 | s | - |
| Trp-Indole H4 | 7.50 | d | 8.0 |
| Trp-Indole H5 | 6.95 | t | 7.5 |
| Trp-Indole H6 | 7.00 | t | 7.5 |
| Trp-Indole H7 | 7.30 | d | 8.0 |
| Trp-Indole NH | 10.85 | s | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for cyclo(L-Phe-L-Trp) in DMSO-d6.
| Carbon Assignment | Chemical Shift (ppm) |
| Phe C=O | 166.5 |
| Trp C=O | 165.8 |
| Phe Cα | 56.2 |
| Trp Cα | 55.8 |
| Phe Cβ | 37.5 |
| Trp Cβ | 27.8 |
| Phe Aromatic C1' | 137.2 |
| Phe Aromatic C2'/C6' | 129.5 |
| Phe Aromatic C3'/C5' | 128.3 |
| Phe Aromatic C4' | 126.8 |
| Trp Indole C2 | 124.5 |
| Trp Indole C3 | 109.2 |
| Trp Indole C3a | 127.8 |
| Trp Indole C4 | 118.5 |
| Trp Indole C5 | 119.2 |
| Trp Indole C6 | 121.5 |
| Trp Indole C7 | 111.8 |
| Trp Indole C7a | 136.5 |
Table 3: Key NOESY/ROESY Correlations for Conformational Analysis of cyclo(L-Phe-L-Trp).
| Proton 1 | Proton 2 | Expected Distance | Implication for Conformation |
| Phe-αH | Trp-αH | Short | Indicates a specific backbone conformation. |
| Phe-αH | Phe-βH's | Short | Confirms local residue structure. |
| Trp-αH | Trp-βH's | Short | Confirms local residue structure. |
| Phe-NH | Phe-αH | Medium | Provides information on the φ dihedral angle. |
| Trp-NH | Trp-αH | Medium | Provides information on the φ dihedral angle. |
| Phe-αH | Trp-NH | Medium | Inter-residue distance, constrains backbone torsion. |
| Trp-αH | Phe-NH | Medium | Inter-residue distance, constrains backbone torsion. |
| Phe-Aromatic | Trp-Indole | Variable | Indicates potential π-π stacking of side chains. |
| Phe-Aromatic | Phe-βH's | Variable | Constrains side chain rotameric state. |
| Trp-Indole | Trp-βH's | Variable | Constrains side chain rotameric state. |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample conditions.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of high-purity cyclo(-Phe-Trp) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-resolution 2D experiments and to minimize paramagnetic broadening, degas the sample by three freeze-pump-thaw cycles.
1D ¹H and ¹³C NMR Acquisition
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the DMSO-d6. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.
-
Temperature: 298 K.
-
2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY)
-
General Parameters: For all 2D experiments, acquire a high-resolution 1D proton spectrum first to determine the spectral width and transmitter offset.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (protons connected through 2-4 bonds).
-
Pulse Sequence: cosygpmfqf.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons.
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Sequence: hmbcgplpndqf.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space interactions), providing distance constraints for conformational analysis. ROESY is often preferred for molecules in the size range of cyclo(-Phe-Trp) as it avoids the issue of zero-crossing NOEs.
-
Pulse Sequence (ROESY): roesyesgpph.
-
Mixing Time: 200-500 ms (a series of experiments with varying mixing times is recommended to build up NOE/ROE curves).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
Visualizations
The following diagrams illustrate the workflow for structural elucidation and a representative signaling pathway potentially influenced by cyclic dipeptides like cyclo(-Phe-Trp).
Caption: Workflow for the structural elucidation of cyclo(-Phe-Trp) using NMR.
Caption: A potential mechanism of action for cyclo(-Phe-Trp) in bacterial quorum sensing.
Conclusion
The structural elucidation of cyclo(-Phe-Trp) by NMR spectroscopy is a critical step in understanding its biological function. The data and protocols presented herein provide a robust framework for researchers to fully characterize this and other related cyclic dipeptides. The combination of 1D and 2D NMR experiments allows for unambiguous resonance assignment and the determination of through-bond and through-space connectivities. This information, in turn, is used to define the three-dimensional structure and preferred conformation in solution, which is paramount for rational drug design and the development of novel therapeutics based on the cyclo(-Phe-Trp) scaffold. Further NMR studies, such as ligand-binding experiments, can also be employed to investigate the interactions of this cyclic dipeptide with its biological targets, providing deeper insights into its mechanism of action.
Application Notes & Protocols for the Mass Spectrometric Characterization of Cyclo(-Phe-Trp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Phe-Trp), a cyclic dipeptide (CDP) composed of phenylalanine and tryptophan, is a member of the 2,5-diketopiperazine (DKP) class of compounds. These cyclic peptides are of significant interest in drug discovery and biomedical research due to their diverse biological activities, which can include antiviral, antitumor, and antimicrobial properties. Accurate and robust analytical methods are crucial for the identification, characterization, and quantification of Cyclo(-Phe-Trp) in various matrices. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the structural elucidation of such compounds. This document provides detailed application notes and experimental protocols for the characterization of Cyclo(-Phe-Trp) using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry techniques.
Mass Spectrometry Techniques for Cyclo(-Phe-Trp) Characterization
Both ESI-MS and MALDI-MS are powerful tools for the analysis of cyclic peptides like Cyclo(-Phe-Trp). ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules from a liquid phase, making it ideal for coupling with liquid chromatography (LC-MS). MALDI, on the other hand, is a soft ionization technique that involves co-crystallizing the analyte with a matrix and desorbing it with a laser pulse, which is particularly useful for high-throughput screening.
Tandem mass spectrometry (MS/MS) is essential for the structural characterization of Cyclo(-Phe-Trp). Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ allows for the elucidation of its amino acid composition and sequence through the analysis of its fragmentation pattern.
Quantitative Data Summary
The fragmentation of protonated Cyclo(-Phe-Trp) ([M+H]⁺, m/z 334.15) upon collision-induced dissociation yields several characteristic product ions. The primary fragmentation pathways involve the cleavage of the diketopiperazine ring. The major fragment ions observed in ESI-MS/MS analysis are summarized in the table below.[1]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 334.15 | 306.15 | CO (28 Da) | [M+H-CO]⁺ |
| 334.15 | 289.13 | HCONH₂ (45 Da) | [M+H-HCONH₂]⁺ |
| 334.15 | 215.12 | C₇H₇NO (119 Da) | [M+H - Phenylalanine residue]⁺ |
| 334.15 | 130.08 | C₁₁H₁₂N₂O (204 Da) | [Tryptophan immonium ion] |
| 334.15 | 120.08 | C₁₃H₁₄N₂O₂ (214 Da) | [Phenylalanine immonium ion] |
Experimental Protocols
Protocol 1: Electrospray Ionization (ESI) LC-MS/MS Analysis of Cyclo(-Phe-Trp)
This protocol outlines the general procedure for the analysis of Cyclo(-Phe-Trp) using a liquid chromatography system coupled to a tandem mass spectrometer with an ESI source.
1. Sample Preparation:
-
Dissolve the Cyclo(-Phe-Trp) standard or sample extract in a suitable solvent such as methanol or acetonitrile to a final concentration of 0.1 mg/mL.[2][3]
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 30-50 psi.
-
Drying Gas (N₂): 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
MS Scan Range: m/z 100-500 for full scan analysis.
-
MS/MS Analysis:
-
Select the protonated molecule of Cyclo(-Phe-Trp) (m/z 334.15) as the precursor ion for fragmentation.
-
Use Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.
-
Optimize the collision energy to obtain a rich fragmentation spectrum (typically in the range of 15-30 eV).
-
Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS Analysis of Cyclo(-Phe-Trp)
This protocol describes the general procedure for analyzing Cyclo(-Phe-Trp) using MALDI-Time-of-Flight (TOF) mass spectrometry.
1. Sample and Matrix Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for peptides.[4] Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the Cyclo(-Phe-Trp) sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
2. Sample Spotting (Dried-Droplet Method):
-
Mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely at room temperature, forming co-crystals of the analyte and matrix.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode.
-
Laser: Use a nitrogen laser (337 nm).
-
Laser Fluence: Adjust the laser power to the minimum necessary to obtain a good signal-to-noise ratio and to avoid fragmentation in the source.
-
Mass Range: m/z 100-1000.
-
TOF Mode: Reflector mode for higher mass accuracy.
-
MS/MS Analysis (if available):
-
Select the protonated molecule of Cyclo(-Phe-Trp) (m/z 334.15) as the precursor ion.
-
Perform Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) to obtain fragment ions.
-
Visualizations
References
- 1. Quantitative analysis of phenylalanine, tyrosine, tryptophan and kynurenine in rat model for tauopathies by ultra-high performance liquid chromatography with fluorescence and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Cyclo(-Phe-Trp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Phe-Trp), a naturally occurring cyclic dipeptide, has garnered significant interest within the scientific community due to its diverse biological activities.[1] Comprised of phenylalanine and tryptophan residues, this diketopiperazine exhibits enhanced stability compared to its linear counterparts, a desirable characteristic for therapeutic development.[1] Preclinical evidence suggests potential applications for Cyclo(-Phe-Trp) as an antimicrobial, antitumor, and neuroprotective agent.[1][2] These application notes provide a comprehensive guide for the in vivo experimental design of Cyclo(-Phe-Trp) studies, offering detailed protocols for investigating its therapeutic potential.
Pharmacokinetics and Toxicology
A thorough understanding of the pharmacokinetic (PK) and toxicological profile of Cyclo(-Phe-Trp) is paramount before proceeding to efficacy studies.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclo(-Phe-Trp) in vivo. Cyclic peptides have shown potential for oral bioavailability and the ability to cross the blood-brain barrier.[3][4][5]
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Administration:
-
Intravenous (IV) bolus: 2 mg/kg via the tail vein.
-
Oral gavage (PO): 20 mg/kg.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Analysis: Plasma concentrations of Cyclo(-Phe-Trp) are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC₀-t (ng·h/mL) | To be determined | To be determined |
| AUC₀-inf (ng·h/mL) | To be determined | To be determined |
| t₁/₂ (h) | To be determined | To be determined |
| Cl (L/h/kg) | To be determined | To be determined |
| Vd (L/kg) | To be determined | To be determined |
| F (%) | N/A | To be determined |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Acute Toxicity Study
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of Cyclo(-Phe-Trp).
Experimental Protocol:
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Administration: Single intraperitoneal (IP) injection of Cyclo(-Phe-Trp) at escalating doses (e.g., 10, 50, 100, 500, 1000 mg/kg). A control group receives the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weight is recorded daily.
-
Endpoint: At day 14, animals are euthanized, and major organs are collected for histopathological examination.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Histopathological Findings |
| Vehicle | 10 (5M, 5F) | 0/10 | None | To be determined | No abnormalities |
| 10 | 10 (5M, 5F) | To be determined | To be determined | To be determined | To be determined |
| 50 | 10 (5M, 5F) | To be determined | To be determined | To be determined | To be determined |
| 100 | 10 (5M, 5F) | To be determined | To be determined | To be determined | To be determined |
| 500 | 10 (5M, 5F) | To be determined | To be determined | To be determined | To be determined |
| 1000 | 10 (5M, 5F) | To be determined | To be determined | To be determined | To be determined |
Antitumor Activity
Cyclic dipeptides have demonstrated potential as anticancer agents.[2] The following protocol outlines an in vivo study to assess the antitumor efficacy of Cyclo(-Phe-Trp) in a glioblastoma model.
Experimental Protocol:
-
Cell Line: U87MG human glioblastoma cells, engineered to express luciferase for bioluminescent imaging.
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Stereotactic intracranial injection of 5 x 10⁵ U87MG-luc cells into the right striatum of each mouse.
-
Treatment:
-
Mice are randomly assigned to treatment groups (n=10 per group) once tumors are established (detectable by bioluminescence).
-
Control Group: Vehicle administration (e.g., saline with 5% DMSO).
-
Treatment Group: Cyclo(-Phe-Trp) administered intraperitoneally at two dose levels (e.g., 20 and 50 mg/kg/day).
-
Positive Control: Temozolomide (TMZ) at an effective dose.
-
-
Efficacy Assessment:
-
Tumor Growth: Monitored weekly using bioluminescent imaging (BLI).
-
Survival: Animals are monitored daily, and survival is recorded.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
-
Endpoint: The study is terminated when control animals show signs of morbidity, or at a predetermined time point. Brains are harvested for histopathological analysis (H&E staining, Ki-67 for proliferation, and TUNEL for apoptosis).
Data Presentation:
| Treatment Group | Mean Tumor Bioluminescence (photons/s) at Day X | Median Survival (days) | Percent Increase in Lifespan (%) | Mean Body Weight Change (%) |
| Vehicle Control | To be determined | To be determined | N/A | To be determined |
| Cyclo(-Phe-Trp) (20 mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Cyclo(-Phe-Trp) (50 mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Temozolomide | To be determined | To be determined | To be determined | To be determined |
Proposed Signaling Pathway for Antitumor Activity
Caption: Proposed mechanism of Cyclo(-Phe-Trp) inducing apoptosis and inhibiting proliferation in cancer cells.
Neuroprotective Activity
Cyclic dipeptides have shown promise in mitigating neuronal damage. A related compound, Cyclo(-Phe-Tyr), has been shown to reduce blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury.[6][7][8]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Ischemia Model: Transient middle cerebral artery occlusion (tMCAO) model. Anesthesia is induced, and a filament is inserted to occlude the MCA for 60 minutes, followed by reperfusion.
-
Treatment:
-
Mice are randomly assigned to groups (n=12 per group).
-
Sham Group: Surgery without filament insertion.
-
Vehicle Group: tMCAO + vehicle administration (IP) at the time of reperfusion.
-
Treatment Groups: tMCAO + Cyclo(-Phe-Trp) (e.g., 10 and 30 mg/kg, IP) at the time of reperfusion.
-
-
Efficacy Assessment:
-
Neurological Deficit Score: Assessed at 24 and 72 hours post-tMCAO.
-
Infarct Volume: Measured at 72 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Blood-Brain Barrier Permeability: Assessed by Evans Blue extravasation at 72 hours.
-
-
Endpoint: At 72 hours, brains are collected for analysis.
Data Presentation:
| Treatment Group | Neurological Score (at 72h) | Infarct Volume (% of hemisphere) | Evans Blue Extravasation (µg/g brain tissue) |
| Sham | 0 | 0 | To be determined |
| Vehicle | To be determined | To be determined | To be determined |
| Cyclo(-Phe-Trp) (10 mg/kg) | To be determined | To be determined | To be determined |
| Cyclo(-Phe-Trp) (30 mg/kg) | To be determined | To be determined | To be determined |
Proposed Signaling Pathway for Neuroprotection
Caption: Proposed mechanism of Cyclo(-Phe-Trp) in neuroprotection via PI3K/Akt/mTOR activation and anti-inflammatory effects.
Antimicrobial Activity
Cyclic dipeptides, including those with Phe and Trp residues, have demonstrated broad-spectrum antimicrobial properties.[2][9]
Experimental Protocol:
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), engineered to be bioluminescent.
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Infection Model: Sepsis is induced by intraperitoneal injection of a clinically relevant dose of MRSA.
-
Treatment:
-
Mice are randomly assigned to groups (n=10 per group) 2 hours post-infection.
-
Vehicle Control: Saline (IP).
-
Treatment Groups: Cyclo(-Phe-Trp) (e.g., 10 and 40 mg/kg, IP).
-
Positive Control: Vancomycin (IP).
-
-
Efficacy Assessment:
-
Bacterial Load: Monitored at 24 and 48 hours post-infection using an in vivo imaging system (IVIS) to quantify bioluminescence.
-
Survival: Monitored for 7 days.
-
Systemic Inflammation: Pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are measured at 24 hours.
-
-
Endpoint: At the end of the study or when moribund, key organs (liver, spleen, kidneys) are harvested for bacterial enumeration (CFU counting).
Data Presentation:
| Treatment Group | Mean Bacterial Bioluminescence (photons/s) at 48h | 7-Day Survival Rate (%) | Serum TNF-α (pg/mL) at 24h | Liver Bacterial Load (log₁₀ CFU/g) |
| Vehicle Control | To be determined | To be determined | To be determined | To be determined |
| Cyclo(-Phe-Trp) (10 mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Cyclo(-Phe-Trp) (40 mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Vancomycin | To be determined | To be determined | To be determined | To be determined |
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of Cyclo(-Phe-Trp) disrupting the bacterial cell membrane, leading to cell death.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of Cyclo(-Phe-Trp). The modular design allows for adaptation to specific research questions and the potential discovery of novel therapeutic applications for this promising cyclic dipeptide. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 2. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro [mdpi.com]
- 4. Cyclic peptide oral bioavailability: Lessons from the past - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction through regulation of autophagy [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
Application Notes and Protocols: Cyclo(-Phe-Trp) as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-L-Phe-L-Trp), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring molecule with a range of observed biological activities. Its rigidified structure, conferred by the diketopiperazine ring, makes it an attractive scaffold for investigating ligand-receptor interactions. The aromatic side chains of the phenylalanine and tryptophan residues are key features that mediate molecular interactions, such as π-π stacking, with the binding sites of protein targets.[1] This document provides detailed application notes and protocols for utilizing Cyclo(-L-Phe-L-Trp) as a ligand in receptor binding and functional assays, with a focus on its interaction with the extracellular Calcium-Sensing Receptor (CaSR) and certain bitter taste receptors (TAS2Rs).
Target Receptors and Signaling Pathways
Current research indicates that the constituent amino acids of Cyclo(-L-Phe-L-Trp), L-phenylalanine and L-tryptophan, are allosteric modulators of the extracellular Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[2] These amino acids have also been shown to activate specific human bitter taste receptors.[3][4]
The activation of CaSR by agonists, including L-amino acids, initiates a well-defined signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which can be measured as a functional readout of receptor activation.[5]
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by Cyclo(-Phe-Trp).
Quantitative Data
The following tables summarize the available quantitative data for the interaction of L-phenylalanine and L-tryptophan with the Calcium-Sensing Receptor. While direct binding affinities (Kᵢ or Kₑ) for Cyclo(-L-Phe-L-Trp) are not yet widely published, the functional assay data for its constituent amino acids provide a strong basis for its use as a ligand.
Table 1: Functional Activity of L-Phenylalanine and L-Tryptophan on Human CaSR
| Ligand | Cell Line | Assay Type | Agonist | EC₅₀ (mM) | Reference |
| L-Phenylalanine | HEK-293 (stably expressing human CaSR) | Intracellular Ca²⁺ Mobilization | Ca²⁺ (2.5 mM) | ~2.5 | [2] |
| L-Tryptophan | HEK-293 (stably expressing human CaSR) | Intracellular Ca²⁺ Mobilization | Ca²⁺ (2.5 mM) | ~2.5 | [2] |
| L-Phenylalanine | HEK-293 (stably expressing human CaSR) | Intracellular Ca²⁺ Mobilization | Ca²⁺ (variable) | 2.2 ± 0.1 | [2] |
Table 2: Effect of L-Tryptophan on Gut Hormone Secretion in Swine Duodenum
| Treatment | Measured Outcome | Effect | Signaling Molecules Implicated | Reference |
| 20 mM L-Tryptophan | CCK and GIP Secretion | Increased | CaSR, PKC, IP3R | [5] |
| 20 mM L-Tryptophan + NPS 2143 (CaSR antagonist) | CCK and GIP Secretion | Reduced | CaSR | [5] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the functional response of cells expressing the Calcium-Sensing Receptor (CaSR) to Cyclo(-L-Phe-L-Trp).
Experimental Workflow
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK-293 cells stably transfected with the human CaSR gene
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Cyclo(-L-Phe-L-Trp) stock solution (in a suitable solvent, e.g., DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a physiological concentration of extracellular calcium (e.g., 1.5 - 2.5 mM)
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing CaSR in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM in HBSS).
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye. Add fresh assay buffer to each well.
-
Assay Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a few cycles.
-
Add varying concentrations of Cyclo(-L-Phe-L-Trp) to the wells. A vehicle control should also be included.
-
Immediately begin measuring the fluorescence intensity at the appropriate wavelengths (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) for a defined period to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380).
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the Cyclo(-L-Phe-L-Trp) concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol provides a general framework for a competition binding assay to determine the binding affinity of Cyclo(-L-Phe-L-Trp) for a specific receptor, should a suitable radiolabeled ligand and receptor source be identified.
Experimental Workflow
Caption: General workflow for a radioligand competition binding assay.
Materials:
-
Receptor source (e.g., membrane preparation from cells or tissues expressing the target receptor)
-
A suitable radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Cyclo(-L-Phe-L-Trp)
-
Unlabeled ligand for determining non-specific binding
-
Binding buffer
-
GF/B or GF/C glass fiber filters, pre-treated with a blocking agent (e.g., polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Receptor Preparation: Prepare cell membranes from cells overexpressing the target receptor according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Varying concentrations of Cyclo(-L-Phe-L-Trp) (the competitor).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kₑ value).
-
For total binding, add vehicle instead of the competitor.
-
For non-specific binding, add a high concentration of an unlabeled ligand known to bind to the receptor.
-
Initiate the binding reaction by adding the receptor membrane preparation.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the mixture through the pre-treated glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Cyclo(-L-Phe-L-Trp) concentration.
-
Determine the IC₅₀ value (the concentration of Cyclo(-L-Phe-L-Trp) that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
Conclusion
Cyclo(-L-Phe-L-Trp) serves as a valuable tool for studying ligand-receptor interactions, particularly with the Calcium-Sensing Receptor and certain bitter taste receptors. The provided protocols offer a starting point for researchers to investigate the binding and functional activity of this cyclic dipeptide. Further studies are warranted to determine its precise binding affinities and to explore its effects on other potential cellular targets.
References
- 1. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 2. l-Amino acid sensing by the extracellular Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino acids and peptides activate at least five members of the human bitter taste receptor family [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor-mediated L-tryptophan-induced secretion of cholecystokinin and glucose-dependent insulinotropic peptide in swine duodenum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Blood-Brain Barrier Permeability of Cyclo(-Phe-Trp)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclo(-Phe-Trp) is a cyclic dipeptide with a rigid backbone conferred by its diketopiperazine ring. This structural stability makes it an interesting candidate for biological investigation, including its potential to interact with the central nervous system (CNS). A critical determinant for any CNS-acting therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). These application notes provide a detailed protocol for assessing the BBB permeability of Cyclo(-Phe-Trp) using both in vitro and in vivo methodologies. While specific quantitative data for Cyclo(-Phe-Trp) is not extensively available in public literature, this document outlines the established procedures to generate such data and presents example data tables for reference.
Part 1: In Vitro Blood-Brain Barrier Permeability Assessment
The in vitro BBB model is a crucial first step for screening and mechanistic studies. A common and well-established method involves the use of a Transwell® assay system with a co-culture of brain capillary endothelial cells and astrocytes. This model mimics the cellular organization of the BBB.
Experimental Protocol: In Vitro Transwell® BBB Permeability Assay
1. Cell Culture and Co-culture Model Setup:
-
Cell Lines:
-
bEnd.3 (mouse brain endothelioma cells)
-
C6 (rat glioma cells) or primary astrocytes.
-
-
Culture Media:
-
bEnd.3 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
C6/Astrocytes: DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Procedure:
-
Culture bEnd.3 and C6/astrocytes in separate T-75 flasks until they reach 80-90% confluency.
-
Seed C6/astrocytes on the bottom of a 12-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
The following day, seed bEnd.3 cells onto the apical side of a 0.4 µm pore size Transwell® insert at a density of 1 x 10⁵ cells/insert.
-
Place the Transwell® inserts containing bEnd.3 cells into the 12-well plate with the C6/astrocytes. This establishes the co-culture system.
-
Allow the co-culture to grow for 4-6 days to form a tight monolayer.
-
2. Transendothelial Electrical Resistance (TEER) Measurement:
-
Purpose: To assess the integrity and tightness of the endothelial cell monolayer.
-
Procedure:
-
Using an EVOM2™ Epithelial Voltohmmeter, measure the TEER values daily.
-
A stable and high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier. Only monolayers with adequate TEER values should be used for permeability studies.
-
3. Permeability Assay:
-
Materials:
-
Cyclo(-Phe-Trp) stock solution (e.g., in DMSO, then diluted in transport buffer).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Positive Control (high permeability): Caffeine.
-
Negative Control (low permeability): Lucifer Yellow or a fluorescently-labeled dextran.
-
-
Procedure (Apical to Basolateral - A to B):
-
Wash the cells in the Transwell® insert (apical) and the well (basolateral) twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
Add the transport buffer containing Cyclo(-Phe-Trp) (e.g., at a final concentration of 10 µM) and controls to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Procedure (Basolateral to Apical - B to A for Efflux Ratio):
-
To determine if Cyclo(-Phe-Trp) is a substrate of efflux pumps like P-glycoprotein (P-gp), perform the permeability assay in the reverse direction.
-
Add the compound to the basolateral chamber and sample from the apical chamber.
-
Optionally, perform the B to A transport in the presence of a P-gp inhibitor (e.g., Verapamil or Cyclosporin A) to confirm P-gp mediated efflux.
-
4. Sample Analysis:
-
Quantify the concentration of Cyclo(-Phe-Trp) in the collected samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
5. Data Analysis:
-
Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation of the compound across the cells (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).
-
-
-
-
Efflux Ratio (ER):
-
Calculate the ER by dividing the Papp in the B to A direction by the Papp in the A to B direction:
-
ER = Papp (B to A) / Papp (A to B)
-
-
An efflux ratio greater than 2 suggests that the compound is actively transported out of the brain endothelial cells.
-
Data Presentation: In Vitro Permeability Data (Example)
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Cyclo(-Phe-Trp) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Caffeine (High Perm.) | 30.5 ± 2.1 | 31.2 ± 2.5 | 1.02 |
| Lucifer Yellow (Low Perm.) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 |
| Known P-gp Substrate | 1.5 ± 0.3 | 9.8 ± 1.2 | 6.5 |
Visualization: In Vitro BBB Permeability Workflow
Part 2: In Vivo Brain Uptake Assessment
In vivo studies are essential to confirm the findings from in vitro models and to understand the pharmacokinetics of Cyclo(-Phe-Trp) in a whole organism. The brain uptake clearance (K_in_) is a key parameter determined in these studies.
Experimental Protocol: In Vivo Mouse Brain Uptake Study
1. Animals:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Dosing and Sample Collection:
-
Compound Formulation: Dissolve Cyclo(-Phe-Trp) in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol®).
-
Administration: Administer Cyclo(-Phe-Trp) via intravenous (IV) tail vein injection at a specific dose (e.g., 2 mg/kg).
-
Blood Sampling: At designated time points (e.g., 2, 5, 15, 30, and 60 minutes) post-injection, collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Brain Perfusion and Collection:
-
Immediately after blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
3. Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
4. Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of Cyclo(-Phe-Trp) in plasma and brain homogenate.
5. Data Analysis:
-
Brain-to-Plasma Ratio (Kp):
-
Calculate the Kp value at each time point:
-
Kp = C_brain / C_plasma
-
Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
-
-
Brain Uptake Clearance (K_in_):
-
Plot the brain-to-plasma concentration ratio against the exposure time. The slope of the initial linear portion of this plot represents the brain uptake clearance (K_in_).
-
Data Presentation: In Vivo Brain Uptake Data (Example)
| Time (min) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio (Kp) |
| 2 | 150.2 | 10.5 | 0.07 |
| 5 | 110.8 | 12.2 | 0.11 |
| 15 | 65.4 | 11.1 | 0.17 |
| 30 | 30.1 | 7.5 | 0.25 |
| 60 | 10.5 | 3.2 | 0.30 |
| K_in_ (µL/min/g) | [Calculated Value] |
Visualization: In Vivo Brain Uptake Study Workflow
Part 3: Signaling Pathways and Logical Relationships
While specific signaling pathways for Cyclo(-Phe-Trp) transport across the BBB are not yet elucidated, a general diagram can illustrate the potential mechanisms of transport for a small molecule.
Visualization: Potential BBB Transport Mechanisms
This document provides a comprehensive set of protocols for the initial assessment of Cyclo(-Phe-Trp) blood-brain barrier permeability. By following these in vitro and in vivo procedures, researchers can generate the necessary data to determine the potential of this cyclic dipeptide to reach the central nervous system. The combination of TEER measurements, Papp calculations, efflux ratios, and in vivo brain uptake studies will provide a robust profile of the compound's ability to cross the BBB.
Application Notes and Protocols: Utilizing Cyclo(-Phe-Trp) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are an intriguing class of molecules renowned for their structural rigidity, enhanced stability against enzymatic degradation, and propensity for self-assembly.[1][2] Among these, cyclo(-Phe-Trp), a cyclic dipeptide composed of L-phenylalanine and L-tryptophan, presents a promising scaffold for the development of novel drug delivery systems.[3][4] Its aromatic side chains can facilitate π-π stacking interactions, driving the self-assembly into well-defined nanostructures capable of encapsulating therapeutic agents.[2]
These application notes provide a comprehensive overview of the potential use of cyclo(-Phe-Trp) in drug delivery, with a focus on the encapsulation of the chemotherapeutic drug Doxorubicin. Due to the limited availability of specific experimental data on cyclo(-Phe-Trp)-based drug delivery systems in the current literature, this document presents illustrative data and protocols based on analogous self-assembling aromatic cyclic dipeptide systems. These notes are intended to serve as a foundational guide for researchers venturing into this novel area of drug delivery.
Key Advantages of Cyclo(-Phe-Trp) in Drug Delivery
-
Biocompatibility: Composed of naturally occurring amino acids, cyclo(-Phe-Trp) is expected to have a favorable biocompatibility profile.
-
Stability: The cyclic structure confers significant resistance to enzymatic degradation compared to linear peptides, potentially prolonging the circulation time of the drug carrier.[2]
-
Self-Assembly: The aromatic residues drive the spontaneous formation of nanoparticles in aqueous environments, providing a straightforward method for drug encapsulation.[5]
-
Controlled Release: The non-covalent interactions governing the nanoparticle assembly can allow for sustained and potentially stimuli-responsive drug release.
Data Presentation: Illustrative Properties of Cyclo(-Phe-Trp)-Doxorubicin Nanoparticles
The following tables summarize expected quantitative data for a hypothetical cyclo(-Phe-Trp) nanoparticle system designed for doxorubicin delivery. These values are based on data reported for similar self-assembling peptide-based nanocarriers and should be experimentally verified.
Table 1: Physicochemical Characterization of Cyclo(-Phe-Trp)-Doxorubicin Nanoparticles
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -25 mV | Electrophoretic Light Scattering (ELS) |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Value | Formula |
| Drug Loading Capacity (DLC) | 5 - 15% (w/w) | (Weight of loaded drug / Total weight of nanoparticles) x 100% |
| Encapsulation Efficiency (EE) | 70 - 90% | (Weight of loaded drug / Initial weight of drug) x 100% |
Table 3: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 1 | ~10% | ~20% |
| 6 | ~25% | ~45% |
| 12 | ~40% | ~65% |
| 24 | ~55% | ~80% |
| 48 | ~70% | ~95% |
Experimental Protocols
The following are detailed protocols for the synthesis of cyclo(-Phe-Trp), its formulation into doxorubicin-loaded nanoparticles, and subsequent in vitro evaluation.
Protocol 1: Synthesis of Cyclo(-Phe-Trp)
This protocol is a general method for the synthesis of cyclic dipeptides and may require optimization for cyclo(-Phe-Trp).
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
L-Tryptophan methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Linear Dipeptide Formation:
-
Dissolve L-Phenylalanine methyl ester hydrochloride and L-Tryptophan methyl ester hydrochloride in DCM.
-
Add TEA to the solution to neutralize the hydrochloride and stir at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude linear dipeptide.
-
-
Cyclization:
-
Dissolve the crude linear dipeptide in methanol.
-
Reflux the solution for 48-72 hours. The cyclization occurs via intramolecular aminolysis.
-
Monitor the reaction by TLC.
-
-
Purification:
-
Evaporate the methanol.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure cyclo(-Phe-Trp).
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Formulation of Cyclo(-Phe-Trp)-Doxorubicin Nanoparticles
This protocol utilizes the self-assembly property of cyclo(-Phe-Trp) for drug encapsulation.
Materials:
-
Cyclo(-Phe-Trp)
-
Doxorubicin hydrochloride (Dox)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of cyclo(-Phe-Trp) in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of Dox in DMSO (e.g., 5 mg/mL).
-
-
Nanoparticle Formulation by Solvent Precipitation:
-
Mix the desired amounts of the cyclo(-Phe-Trp) and Dox stock solutions.
-
Add the mixture dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4) at room temperature. The volume ratio of the organic to aqueous phase should be optimized (e.g., 1:10).
-
The hydrophobic cyclo(-Phe-Trp) and Dox will co-precipitate and self-assemble into nanoparticles.
-
Continue stirring for 2-4 hours to allow for nanoparticle stabilization.
-
-
Purification:
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane to remove free Dox and DMSO. Change the dialysis buffer frequently.
-
Collect the purified nanoparticle suspension.
-
Protocol 3: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in PBS and measure the particle size and zeta potential using a Dynamic Light Scattering (DLS) instrument.
2. Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight.
-
Disrupt the nanoparticles by adding a suitable solvent (e.g., DMSO) to release the encapsulated Dox.
-
Quantify the amount of Dox using a UV-Vis spectrophotometer or fluorescence spectroscopy at the appropriate wavelength.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the formulas provided in Table 2.
3. In Vitro Drug Release:
-
Place a known amount of the nanoparticle suspension in a dialysis bag.
-
Immerse the bag in a release buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate the tumor microenvironment) at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample from the release buffer and replace it with fresh buffer to maintain sink conditions.
-
Quantify the amount of released Dox in the samples using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Free Doxorubicin
-
Cyclo(-Phe-Trp)-Doxorubicin nanoparticles
-
Empty cyclo(-Phe-Trp) nanoparticles (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
-
Treatment:
-
Prepare serial dilutions of free Dox, Cyclo(-Phe-Trp)-Dox nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each treatment group.
-
Visualizations
Caption: Molecular components of Cyclo(-Phe-Trp).
Caption: Self-assembly and drug encapsulation process.
Caption: Experimental workflow for drug delivery studies.
Caption: Proposed mechanism of action for Doxorubicin delivery.
References
- 1. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application of Cyclo(-Phe-Trp) in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Phe-Trp), a cyclic dipeptide composed of phenylalanine and tryptophan, is an emerging molecule of interest in the field of antimicrobial research. As a member of the diketopiperazine (DKP) family, it shares structural similarities with other cyclic dipeptides that have demonstrated a range of biological activities, including antibacterial, antifungal, and anti-quorum sensing properties. The rigid cyclic structure of these compounds enhances their stability against enzymatic degradation, making them attractive candidates for therapeutic development.
These application notes provide a comprehensive overview of the potential antimicrobial applications of Cyclo(-Phe-Trp), drawing comparisons with closely related cyclic dipeptides. Detailed protocols for key experimental assays are provided to guide researchers in evaluating its efficacy.
Data Presentation: Antimicrobial Activity of Related Cyclic Dipeptides
While specific quantitative data for Cyclo(-Phe-Trp) is not extensively available in public literature, the following table summarizes the antimicrobial activities of structurally similar cyclic dipeptides to provide a comparative context for researchers.
| Cyclic Dipeptide | Test Organism | Activity Type | MIC (µg/mL) | Reference Compound | Notes |
| Cyclo(L-Trp-L-Trp) | Acinetobacter baumannii (MDR) | Antibacterial | 12.5 - 25 | - | Active against 41 out of 49 multidrug-resistant strains. |
| Cyclo(L-Trp-L-Trp) | Bacillus subtilis | Antibacterial | 12.5 - 50 | - | Demonstrates broad-spectrum activity. |
| Cyclo(L-Trp-L-Trp) | Staphylococcus aureus | Antibacterial | 12.5 - 50 | - | Effective against Gram-positive bacteria. |
| Cyclo(L-Trp-L-Trp) | Candida albicans | Antifungal | 12.5 - 50 | - | Shows activity against pathogenic yeast. |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermidis | Antibacterial | 1 | Chloramphenicol | Exhibited higher activity than the standard antibiotic.[1] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | Antibacterial | 2 | - | Demonstrates activity against Gram-negative bacteria.[1] |
| Cyclo(L-Phe-L-Pro) & Cyclo(L-Leu-L-Pro) | Enterococcus faecium (VRE) | Antibacterial | 0.25 - 1 | - | A combination of these compounds showed synergistic effects against vancomycin-resistant enterococci. |
| Cyclo(L-Phe-L-Pro) & Cyclo(L-Leu-L-Pro) | Escherichia coli | Antibacterial | 0.25 - 0.5 | - | The combination was also effective against this Gram-negative bacterium. |
| Cyclo(L-Phe-L-Pro) & Cyclo(L-Leu-L-Pro) | Staphylococcus aureus | Antibacterial | 0.25 - 0.5 | - | The combination was also effective against this Gram-positive bacterium. |
| Cyclo(L-Phe-L-Pro) & Cyclo(L-Leu-L-Pro) | Candida albicans | Antifungal | 0.25 - 0.5 | - | The combination demonstrated antifungal activity. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration of Cyclo(-Phe-Trp) against a target microorganism using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Cyclo(-Phe-Trp)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Cyclo(-Phe-Trp) Stock Solution: Dissolve Cyclo(-Phe-Trp) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Cyclo(-Phe-Trp) stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
Adjust the bacterial culture with sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells with broth and bacterial inoculum only.
-
Negative Control: Wells with broth only.
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Cyclo(-Phe-Trp) at which no visible bacterial growth (turbidity) is observed.
Biofilm Inhibition Assay
This protocol is used to assess the ability of Cyclo(-Phe-Trp) to inhibit the formation of bacterial biofilms.
Workflow for Biofilm Inhibition Assay
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(-Phe-Trp)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclo(-Phe-Trp), focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Cyclo(-Phe-Trp)?
A1: Cyclo(-Phe-Trp) is a cyclic dipeptide typically synthesized by the intramolecular cyclization of a linear dipeptide precursor, H-Phe-Trp-OH or its ester derivative. The two main approaches for the synthesis of the linear precursor are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
-
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. It is a widely used technique due to its efficiency and ease of purification.
-
Solution-Phase Peptide Synthesis (SPPS): In this classic approach, the peptide chain is elongated in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable.
Following the synthesis of the linear dipeptide, it is cleaved from the resin (in SPPS) and then cyclized in solution to form the desired diketopiperazine structure.
Q2: What are the critical factors influencing the yield and purity of Cyclo(-Phe-Trp)?
A2: Several factors can significantly impact the success of your Cyclo(-Phe-Trp) synthesis:
-
Coupling Reagents: The choice of coupling reagent for both the linear synthesis and the final cyclization step is crucial to minimize side reactions and ensure high yields.
-
Reaction Conditions: Temperature, reaction time, and the concentration of reagents play a vital role in both the coupling and cyclization steps.
-
Protecting Groups: Appropriate selection of protecting groups for the amino acid side chains, particularly for the indole ring of tryptophan, is essential to prevent unwanted side reactions.
-
Purification Method: The purification technique employed to isolate the final product will directly determine its purity. High-Performance Liquid Chromatography (HPLC) and crystallization are common methods.
Q3: How can I monitor the progress of the synthesis and cyclization reactions?
A3: The progress of the reaction can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction progress, confirming the molecular weight of the desired product, and identifying any side products. A typical LC-MS analysis would show the disappearance of the linear precursor and the appearance of the peak corresponding to the mass of Cyclo(-Phe-Trp).[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(-Phe-Trp) and provides potential solutions.
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete coupling during linear synthesis | - Optimize coupling reagent: Use highly efficient coupling reagents like HATU, HBTU, or PyBOP.[3] - Increase reaction time and/or temperature: For sterically hindered couplings, extending the reaction time or moderately increasing the temperature can improve yields.[4] - Double coupling: If the coupling is known to be difficult, performing the coupling step twice before moving to the next deprotection step can be beneficial. |
| Inefficient cyclization | - High dilution: Perform the cyclization reaction at high dilution (typically ≤1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[5] - Choice of coupling reagent for cyclization: Reagents like HATU and PyBOP are often effective for cyclization.[4][6] - Optimize base and temperature: The choice and amount of base (e.g., DIPEA) and the reaction temperature can significantly influence cyclization efficiency. |
| Diketopiperazine (DKP) formation during SPPS | - This is a common side reaction, especially when proline is the C-terminal residue. For the Phe-Trp sequence, this can occur during the deprotection of the second amino acid. - Use of specific coupling reagents: Some coupling reagents like BOP have been shown to suppress DKP formation under certain conditions.[5][7] - Control of piperidine concentration and deprotection time: Minimizing the exposure time to the basic conditions required for Fmoc removal can reduce DKP formation. |
| Adsorption of product to glassware | - Silanize glassware before use to minimize loss of the peptide due to adsorption. |
Low Purity
| Potential Cause | Troubleshooting Steps |
| Presence of deletion sequences | - Ensure complete coupling at each step of the linear synthesis by using efficient coupling reagents and appropriate reaction times. Monitoring each coupling step with a qualitative test (e.g., ninhydrin test) can be helpful. |
| Racemization/Epimerization | - Use of racemization-suppressing additives: Additives like HOBt or OxymaPure can minimize racemization during coupling reactions.[8] - Choice of base: Use of sterically hindered bases like DIPEA can reduce the risk of epimerization. - Temperature control: Avoid excessive temperatures during coupling and cyclization steps. |
| Oxidation of Tryptophan | - The indole side chain of tryptophan is susceptible to oxidation. - Use of scavengers: During the final cleavage from the resin in SPPS, use a cleavage cocktail containing scavengers like triisopropylsilane (TIPS) and water to protect the tryptophan residue.[9] - Work under inert atmosphere: When possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Incomplete removal of protecting groups | - Ensure sufficient reaction time and appropriate reagents for the final deprotection step. LC-MS analysis of the crude product can help identify incompletely deprotected species. |
| Co-elution of impurities during purification | - Optimize HPLC gradient: Develop a shallow gradient for preparative HPLC to achieve better separation of the target compound from closely eluting impurities.[10] - Use a different stationary phase: If co-elution persists, switching to a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may be beneficial. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-Phe-Trp-OH
This protocol describes the synthesis of the linear dipeptide precursor using Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Trp(Boc)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling:
-
Pre-activate Fmoc-Phe-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude H-Phe-Trp-OH peptide under vacuum.
-
Protocol 2: Solution-Phase Cyclization of H-Phe-Trp-OH
This protocol outlines the cyclization of the linear dipeptide to form Cyclo(-Phe-Trp).
-
Dissolution: Dissolve the crude H-Phe-Trp-OH in a large volume of DMF to achieve a high dilution (e.g., 0.5-1 mM).
-
Coupling Reagent Addition:
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the linear precursor is consumed (typically 12-24 hours).
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acid (e.g., 1% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude Cyclo(-Phe-Trp).
-
Protocol 3: Preparative HPLC Purification of Cyclo(-Phe-Trp)
This protocol provides a general guideline for purifying the crude product.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 10% to 60% B over 40-50 minutes is a good starting point. The gradient should be optimized based on analytical HPLC of the crude material.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Comparison of Coupling Reagents for Cyclization
Disclaimer: The following data is illustrative and based on general observations in peptide chemistry. Actual yields may vary depending on specific reaction conditions.
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Purity (%) |
| HATU | DIPEA | DMF | 70-85 | >95 |
| HBTU/HOBt | DIPEA | DMF | 65-80 | >95 |
| PyBOP | DIPEA | DMF | 60-75 | >90 |
| BOP | DIPEA | DMF | 55-70 | >90 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Cyclo(-Phe-Trp).
Caption: Troubleshooting logic for low yield in Cyclo(-Phe-Trp) synthesis.
References
- 1. Simultaneous determination of l-tryptophan impurities in meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. BOP reagent - Wikipedia [en.wikipedia.org]
- 6. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Overcoming solubility issues of Cyclo(-Phe-Trp) in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the cyclic dipeptide Cyclo(-Phe-Trp) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Phe-Trp) and why is its solubility a concern?
Cyclo(-Phe-Trp), with the molecular formula C₂₀H₁₉N₃O₂ and a molecular weight of approximately 333.38 g/mol , is a cyclic dipeptide.[1] Its structure, containing two bulky and hydrophobic aromatic side chains (a phenyl group from phenylalanine and an indole group from tryptophan), leads to significant conformational rigidity and poor solubility in aqueous solutions.[2] This low solubility can pose challenges for its use in biological assays and for the development of therapeutic formulations.
Q2: What is the expected aqueous solubility of Cyclo(-Phe-Trp)?
While precise quantitative data for the aqueous solubility of Cyclo(-Phe-Trp) is not widely reported in scientific literature, it is expected to be very low. The constituent amino acid, L-tryptophan, has a solubility of about 13.4 mg/mL in water at 25°C.[3] However, the cyclization and the presence of the additional hydrophobic phenylalanine residue in Cyclo(-Phe-Trp) significantly reduce its ability to form hydrogen bonds with water, leading to poor aqueous solubility. For practical purposes, it should be considered sparingly soluble or insoluble in neutral aqueous buffers.
Q3: What are the initial steps I should take if I cannot dissolve my Cyclo(-Phe-Trp) sample?
If you are facing difficulty in dissolving Cyclo(-Phe-Trp), it is recommended to start with small amounts of the sample to test solubility in different solvent systems. Sonication can be a useful technique to enhance dissolution by breaking down solid particles.[4] If the solution appears cloudy or contains visible particulates after sonication, it indicates that the peptide is suspended rather than fully dissolved.[4]
Q4: Can pH adjustment improve the solubility of Cyclo(-Phe-Trp)?
Adjusting the pH of the solution can influence the solubility of peptides.[5] For L-tryptophan, solubility is lowest at its isoelectric point and increases in more acidic or alkaline conditions, creating a "U" shaped solubility profile. While Cyclo(-Phe-Trp) does not have free acidic or basic groups in its backbone, the indole nitrogen of the tryptophan residue can be protonated at very low pH. It is advisable to test a range of pH values to determine the optimal conditions for your experiment, keeping in mind the stability of the compound and the requirements of your assay.
Troubleshooting Guides
Issue 1: Cyclo(-Phe-Trp) precipitates out of solution when preparing an aqueous stock.
-
Cause: Cyclo(-Phe-Trp) is a hydrophobic molecule with very low solubility in neutral aqueous buffers like PBS.
-
Solution 1: Use of Co-solvents.
-
Prepare a concentrated stock solution of Cyclo(-Phe-Trp) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[2][6]
-
For your experiment, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is low enough (typically <1%) to not affect your biological system.
-
-
Solution 2: Sonication.
-
After adding Cyclo(-Phe-Trp) to the aqueous buffer, place the vial in an ultrasonic bath.
-
Sonicate for 15-30 minutes. This can help break up aggregates and enhance dissolution.[4]
-
Issue 2: The required concentration of Cyclo(-Phe-Trp) for my experiment is higher than its solubility limit in a co-solvent system.
-
Cause: The experimental requirements may exceed the solubility of Cyclo(-Phe-Trp) even with the use of common co-solvents.
-
Solution: Complexation with Cyclodextrins.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Add the solid Cyclo(-Phe-Trp) to the cyclodextrin solution and stir or sonicate until it dissolves. The optimal molar ratio of Cyclo(-Phe-Trp) to cyclodextrin will need to be determined experimentally.
-
Data Presentation
The following tables present illustrative data on the solubility of Cyclo(-Phe-Trp) using different solubilization methods. Note: This data is provided as a realistic example for researchers to compare the effectiveness of these techniques and should be confirmed experimentally.
Table 1: Solubility of Cyclo(-Phe-Trp) in Different Solvent Systems
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| 10% Ethanol in Water | 25 | 0.5 |
| 10% DMSO in Water | 25 | 1.0 |
| DMSO | 25 | > 25 |
Table 2: Enhancement of Cyclo(-Phe-Trp) Aqueous Solubility using HP-β-Cyclodextrin
| HP-β-CD Concentration (mM) | Estimated Solubility of Cyclo(-Phe-Trp) in PBS (mg/mL) | Fold Increase |
| 0 | < 0.1 | - |
| 10 | 0.8 | > 8 |
| 25 | 2.1 | > 21 |
| 50 | 4.5 | > 45 |
Experimental Protocols
Protocol 1: Preparation of a Cyclo(-Phe-Trp) Stock Solution using a Co-solvent
-
Objective: To prepare a 10 mg/mL stock solution of Cyclo(-Phe-Trp) in DMSO.
-
Materials:
-
Cyclo(-Phe-Trp) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 10 mg of Cyclo(-Phe-Trp) and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C.
-
Protocol 2: Solubility Enhancement of Cyclo(-Phe-Trp) using HP-β-Cyclodextrin
-
Objective: To prepare a 1 mg/mL solution of Cyclo(-Phe-Trp) in PBS using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
Cyclo(-Phe-Trp) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
-
Procedure:
-
Prepare a 50 mM solution of HP-β-CD in PBS.
-
Weigh out 10 mg of Cyclo(-Phe-Trp).
-
Add the Cyclo(-Phe-Trp) powder to 10 mL of the 50 mM HP-β-CD solution in a volumetric flask.
-
Add a magnetic stir bar and stir the solution at room temperature for 24 hours to allow for complex formation.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The resulting clear solution is a 1 mg/mL solution of Cyclo(-Phe-Trp) complexed with HP-β-CD.
-
Mandatory Visualizations
Workflow for Troubleshooting Cyclo(-Phe-Trp) Solubility Issues
Caption: A logical workflow for addressing solubility issues with Cyclo(-Phe-Trp).
Representative Signaling Pathway: RIG-I-Mediated Antiviral Innate Immunity
While a specific signaling pathway for Cyclo(-Phe-Trp) is a subject of ongoing research, related cyclic dipeptides have been shown to modulate key cellular pathways. For instance, Cyclo(Phe-Pro) can inhibit the RIG-I-mediated antiviral innate immunity pathway. This pathway is presented here as a representative example of how a cyclic dipeptide can interact with cellular signaling.
Caption: Diagram of the RIG-I signaling pathway for antiviral response.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Substitution in CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) Introduces δ-Opioid Receptor Antagonism, Preventing Antinociceptive Tolerance and Stress-Induced Reinstatement of Extinguished Cocaine-Conditioned Place Preference [mdpi.com]
Troubleshooting Cyclo(-Phe-Trp) HPLC peak tailing or broadening
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Cyclo(-Phe-Trp). This guide provides answers to frequently asked questions and detailed troubleshooting steps to address common issues like peak tailing and peak broadening, ensuring robust and reliable data for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a cyclic peptide like Cyclo(-Phe-Trp)?
Peak tailing, where the peak's asymmetry factor is greater than 1.2, is a frequent issue.[1] For Cyclo(-Phe-Trp), the primary causes are typically related to secondary chemical interactions with the stationary phase or issues with the chromatographic conditions.
-
Secondary Silanol Interactions: The most common cause is the interaction between basic functional groups on the analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3] The indole nitrogen in the tryptophan residue of Cyclo(-Phe-Trp) can interact with these silanols, causing some molecules to lag behind and create a tailing peak.[4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the analyte existing in multiple ionization states, which can cause poor peak shape.[6][7] Controlling the pH is crucial for maintaining a consistent charge state of the analyte.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[2][8][9]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[8][10]
Q2: Why is my Cyclo(-Phe-Trp) peak broad instead of sharp?
Peak broadening, or an increase in peak width, reduces resolution and sensitivity. Several factors can contribute to this issue:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector. This is especially noticeable with high-efficiency columns.[10][11]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted, often appearing broad, especially for early-eluting peaks.[2]
-
Low Flow Rate: Operating at a flow rate significantly below the column's optimum can lead to increased diffusion and broader peaks.[12]
-
High Detector Data Rate: An improperly set detector data collection rate can fail to capture enough data points across the peak, making it appear artificially broad.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for Cyclo(-Phe-Trp).
Step 1: Is the issue related to sample concentration?
-
Question: Does the peak shape improve upon sample dilution?
-
Action: Reduce the sample concentration by diluting it 10-fold and re-inject. If peak tailing is significantly reduced, the original issue was likely column overload.[8][9]
-
Solution: Operate with a lower sample concentration or reduce the injection volume.
Step 2: Could secondary interactions be the cause?
-
Question: Are you using a standard silica-based C18 column without specific deactivation?
-
Action & Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte's basic functional group.[7][13] For the tryptophan moiety, using an acidic mobile phase (e.g., pH 2.5-3.5) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the residual silanol groups, minimizing secondary interactions.[1][14]
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1]
-
Switch to a Deactivated Column: Employ a modern, highly deactivated (end-capped) column specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups.[4]
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting HPLC peak tailing.
Mechanism of Secondary Interaction
Caption: Ideal vs. secondary interactions on a C18 column.
Guide 2: Addressing Peak Broadening
Step 1: Is the broadening affecting all peaks or just the Cyclo(-Phe-Trp) peak?
-
Question: Are all peaks in the chromatogram broad?
-
Action: If all peaks are broad, the issue is likely systemic (extra-column volume, detector settings, or a column void). If only the analyte peak is broad, the issue is more likely chemical (e.g., injection solvent).
-
Solution (All Peaks Broad):
-
Minimize Tubing: Ensure the shortest possible tubing length with the smallest appropriate inner diameter is used between the injector, column, and detector.[11]
-
Check for Voids: A void at the head of the column can cause broadening.[8] This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing it. Using a guard column can help prevent this.[15]
-
Optimize Detector Settings: Ensure the data collection rate is sufficient to acquire 15-20 data points across the peak.[11]
-
Step 2: Is the injection solvent appropriate?
-
Question: Is the sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile)?
-
Action: Re-dissolve the sample in the initial mobile phase or a weaker solvent.
-
Solution: Always try to match the sample solvent to the mobile phase composition as closely as possible.[2][15]
Quantitative Data Summary
The mobile phase pH has a significant impact on the peak shape of ionizable compounds. The table below provides an illustrative example of how adjusting pH can improve the asymmetry factor for a basic peptide.
| Mobile Phase Additive (Aqueous) | Mobile Phase pH (approx.) | Analyte Ionization State | Expected Asymmetry Factor (As) | Peak Shape |
| Water (No Additive) | ~6-7 | Partially Ionized | > 2.0 | Severe Tailing |
| 0.1% Formic Acid | ~2.7 | Fully Protonated (Cationic) | 1.1 - 1.4 | Good to Acceptable |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.1 | Fully Protonated (Cationic) | 1.0 - 1.2 | Excellent/Symmetrical |
| 10 mM Ammonium Bicarbonate | ~7.8 | Neutral/Partially Ionized | > 1.8 | Significant Tailing |
Note: This table presents expected trends for a basic peptide. Actual values for Cyclo(-Phe-Trp) must be determined experimentally.
Experimental Protocol
General Protocol for HPLC Method Development for Cyclo(-Phe-Trp)
This protocol provides a starting point for developing a robust HPLC method to achieve a sharp, symmetrical peak for Cyclo(-Phe-Trp).
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 100 Å pore size, 2.1 mm x 100 mm, 1.8 µm particle size) to minimize silanol interactions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Formic Acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid. Filter through a 0.22 µm membrane.
-
Rationale: Formic acid is a common choice for LC-MS compatibility and helps control the pH to sharpen the peaks of basic compounds.[14]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Cyclo(-Phe-Trp) in a 50:50 mixture of Acetonitrile and Water.
-
For injection, dilute the stock solution to 10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Instrumental Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
UV Detection: 220 nm and 280 nm
-
Gradient Program (Starting Point):
Time (min) % Mobile Phase B 0.0 5 10.0 70 10.1 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Optimization:
-
Peak Tailing: If tailing persists, switch the mobile phase additive from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent that can further improve the peak shape for basic compounds, though it may cause ion suppression if using mass spectrometry detection.[14]
-
Peak Broadening: If peaks are broad, reduce the injection volume or ensure the sample is fully dissolved in the initial mobile phase. Check system tubing for excessive length.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mastelf.com [mastelf.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing NMR Data Acquisition for Cyclo(-Phe-Trp)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data resources to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for the cyclic dipeptide Cyclo(-Phe-Trp).
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments with Cyclo(-Phe-Trp) and other cyclic peptides.
Issue: Poor Signal-to-Noise Ratio
Question: My NMR spectrum for Cyclo(-Phe-Trp) has a very low signal-to-noise ratio, making it difficult to identify peaks. What are the possible causes and solutions?
Answer:
A low signal-to-noise ratio (S/N) can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Sample Concentration: Cyclo(-Phe-Trp) may have limited solubility in certain NMR solvents.
-
Solution: Increase the sample concentration if possible. For peptides, a concentration of 1-5 mM is generally recommended to achieve a good signal. If solubility is an issue, consider screening different deuterated solvents or using a co-solvent system.
-
-
Number of Scans: The S/N ratio increases with the square root of the number of scans.
-
Solution: Increase the number of scans (ns parameter). Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Be mindful of the experiment time, as a large number of scans can be time-consuming.
-
-
Receiver Gain: An improperly set receiver gain can lead to either a low signal or clipping of the FID, both of which reduce the S/N.
-
Solution: Use the instrument's automatic receiver gain adjustment (rga) before acquisition. If adjusting manually, ensure the gain is as high as possible without causing ADC overflow.
-
-
Probe Tuning and Matching: An improperly tuned and matched probe will result in inefficient signal detection.
-
Solution: Always tune and match the probe for the specific nucleus being observed before starting an experiment.
-
-
Shimming: Poor magnetic field homogeneity will lead to broad peaks and a reduced S/N.
-
Solution: Carefully shim the magnetic field. For optimal results, perform both on-axis (Z1, Z2, etc.) and off-axis (X, Y, XZ, YZ, etc.) shimming.
-
Issue: Broad or Distorted Peak Shapes
Question: The peaks in my Cyclo(-Phe-Trp) spectrum are broad and not sharp, well-defined singlets, doublets, etc. What could be the problem?
Answer:
Broad or distorted peak shapes can be indicative of several issues:
-
Poor Shimming: This is the most common cause of broad peaks.
-
Solution: Re-shim the magnet. Pay close attention to higher-order shims.
-
-
Sample Aggregation: At higher concentrations, Cyclo(-Phe-Trp) may start to aggregate, leading to broader lines.
-
Solution: Try decreasing the sample concentration. You can also acquire spectra at different temperatures to see if the line shape changes, which can be an indication of aggregation or dynamic processes.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is thoroughly cleaned. If suspected, you can add a chelating agent like EDTA to the sample, but be aware this may introduce new signals.
-
-
Chemical Exchange: Cyclo(-Phe-Trp) can undergo conformational exchange, and if the rate of exchange is on the NMR timescale, it can lead to broadened peaks.
-
Solution: Acquiring spectra at different temperatures can help to either slow down or speed up the exchange process, potentially resulting in sharper peaks. For example, lowering the temperature may favor one conformation, leading to a simpler, sharper spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for acquiring NMR data of Cyclo(-Phe-Trp)?
A1: The choice of solvent is critical and depends on the specific goals of the experiment.
-
DMSO-d₆: This is a common choice as it is a good solvent for many peptides and allows for the observation of amide protons due to its lower proton exchange rate.
-
CDCl₃: Chloroform-d is also frequently used, particularly if the compound is more soluble in less polar solvents.
-
Methanol-d₄: This is another option, but be aware that the hydroxyl proton of the solvent can exchange with the amide protons of the peptide, leading to their disappearance from the spectrum.
-
H₂O/D₂O mixtures: For studying the peptide in a more biologically relevant environment, a mixture of water and deuterium oxide (e.g., 90% H₂O/10% D₂O) can be used. This requires solvent suppression techniques to attenuate the large water signal.
Q2: How can I suppress the solvent signal when using H₂O/D₂O mixtures?
A2: Several solvent suppression techniques can be employed:
-
Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the frequency of the water resonance before the excitation pulse. This saturates the water signal, reducing its intensity.
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is a more advanced pulse sequence that uses pulsed field gradients to dephase the water magnetization, resulting in excellent solvent suppression with minimal distortion of nearby signals.
-
Jump-and-Return: This is a simple pulse sequence that is effective for water suppression but can have a non-uniform excitation profile.
Q3: What are the typical chemical shift ranges I should expect for Cyclo(-Phe-Trp)?
A3: The chemical shifts can vary depending on the solvent and temperature. However, here are some general ranges:
-
Aromatic Protons (Phe and Trp): ~7.0 - 8.0 ppm
-
Amide Protons (NH): ~7.5 - 8.5 ppm (in non-exchanging solvents like DMSO-d₆)
-
Alpha-Protons (α-CH): ~3.5 - 4.5 ppm
-
Beta-Protons (β-CH₂): ~2.8 - 3.5 ppm
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts for Cyclo(-L-Phe-L-Trp) in DMSO-d₆
| Proton | Phenylalanine Residue (ppm) | Tryptophan Residue (ppm) |
| α-H | ~4.1 | ~4.2 |
| β-H | ~2.9, ~3.1 | ~3.0, ~3.2 |
| NH | ~8.2 | ~8.0 |
| Aromatic-H | ~7.2-7.4 | ~6.9-7.6 (indole ring) |
Note: These are approximate values and can vary based on experimental conditions.
Table 2: Representative ¹³C NMR Chemical Shifts for Cyclo(-L-Phe-L-Trp) in DMSO-d₆
| Carbon | Phenylalanine Residue (ppm) | Tryptophan Residue (ppm) |
| C=O | ~169 | ~169 |
| α-C | ~55 | ~54 |
| β-C | ~37 | ~27 |
| Aromatic-C | ~126-137 | ~109-136 (indole ring) |
Note: These are approximate values and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR Acquisition
-
Sample Preparation:
-
Dissolve 1-5 mg of Cyclo(-Phe-Trp) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution into a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹H probe.
-
Shim the magnetic field to achieve good homogeneity (as indicated by the lock signal shape and level).
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (sw): Set to cover the expected proton chemical shift range (e.g., 12-16 ppm).
-
Number of Points (td): 32k or 64k for good digital resolution.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is required.
-
Number of Scans (ns): Start with 16 or 32 scans and increase as needed for desired S/N.
-
Receiver Gain (rg): Use automatic gain adjustment.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: 2D NOESY for Conformational Analysis
-
Sample Preparation and Initial Setup: Follow steps 1 and 2 from the 1D ¹H NMR protocol.
-
Acquisition Parameters:
-
Pulse Program: A standard NOESY pulse sequence with solvent suppression if needed (e.g., noesygpph on Bruker instruments).
-
Spectral Width (sw): Same as the 1D ¹H spectrum in both dimensions.
-
Number of Points (td): 2k in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Mixing Time (d8): This is a crucial parameter. A range of mixing times should be tested (e.g., 100 ms, 200 ms, 400 ms) to observe the build-up of NOE cross-peaks.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Number of Scans (ns): 8, 16, or 32 scans per increment.
-
-
Processing:
-
Apply appropriate window functions in both dimensions (e.g., squared sine bell).
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the 2D spectrum.
-
Mandatory Visualization
Caption: A workflow for troubleshooting common NMR data acquisition issues.
Technical Support Center: Interpreting Mass Spectra of Cyclo(-Phe-Trp)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(-Phe-Trp) and encountering challenges in mass spectra interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected m/z for the protonated molecule of Cyclo(-Phe-Trp) in ESI-MS?
A1: The molecular formula for Cyclo(-Phe-Trp) is C₂₀H₁₉N₃O₂, which corresponds to a monoisotopic mass of approximately 333.15 g/mol .[1] In positive ion electrospray ionization (ESI) mass spectrometry, you should primarily look for the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) analysis typically shows this peak at an m/z of 334.15.[1]
Q2: My spectrum shows the expected [M+H]⁺ peak, but I also see other, higher m/z peaks. What are they?
A2: Seeing peaks with higher mass-to-charge ratios than the protonated molecule is common and usually indicates the formation of adducts. These are ions formed when your target molecule associates with other ions present in the sample or mobile phase. For Cyclo(-Phe-Trp), common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. It is also possible to observe a dimer of your molecule, such as [2M+H]⁺. Always check for the mass differences between your main peak and these higher m/z peaks to identify them correctly.
Q3: I'm performing tandem MS (MS/MS) on the [M+H]⁺ ion. What are the key fragment ions I should expect to see?
A3: The fragmentation of protonated cyclic dipeptides like Cyclo(-Phe-Trp) follows characteristic pathways.[2] The collision-induced dissociation of the parent ion results in specific fragment ions that can confirm the structure.[1] Key fragmentation events include the loss of carbon monoxide (CO), the loss of a formamide group (HCONH₂), and cleavage of the amino acid side chains.[2] A significant and commonly observed fragment is the immonium ion of tryptophan at m/z 130.[1]
Q4: The signal intensity for my Cyclo(-Phe-Trp) sample is very low. What steps can I take to improve it?
A4: Low signal intensity can stem from several factors.[3] Here are some troubleshooting steps:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak. Conversely, an overly concentrated sample can cause ion suppression.[3]
-
Ionization Efficiency: Optimize the ionization source parameters. For ESI, this includes adjusting the spray voltage, capillary temperature, and gas flow rates. The choice of solvent can also significantly impact ionization.
-
Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[3]
-
Sample Purity: Salts and other contaminants can suppress the signal of your analyte. Consider an additional sample clean-up step, such as solid-phase extraction (SPE).
Q5: The mass accuracy of my measurement is poor, making it difficult to confirm the elemental composition. What are the likely causes and solutions?
A5: Poor mass accuracy is a critical issue, especially for high-resolution mass spectrometry.
-
Mass Calibration: The most common cause is an outdated or incorrect mass calibration.[3] Recalibrate the instrument using an appropriate calibration standard across your mass range of interest.
-
Instrument Stability: Ensure the mass spectrometer has reached thermal and electronic stability. Instrument drift can affect mass accuracy.[3]
-
Sufficient Signal: Very low ion counts for a peak can lead to poor mass accuracy due to statistical noise. Try to improve the signal intensity if possible.
Q6: I am observing significant background noise and contaminant peaks in my spectrum. How can I obtain a cleaner spectrum?
A6: Background noise and contamination can obscure peaks from your compound of interest.
-
Solvent and Glassware Quality: Use high-purity, LC-MS grade solvents and meticulously clean all glassware and vials to avoid contamination from sources like polymers or phthalates.
-
Chromatography: If using LC-MS, optimize your chromatographic method to separate your analyte from interfering matrix components. A stable baseline is crucial.[3]
-
System Cleaning: Contaminants can build up in the ion source and mass spectrometer over time. Follow the manufacturer's guidelines for cleaning the instrument components.
Data Presentation: Key m/z Values
The following tables summarize the expected m/z values for molecular ions, adducts, and key fragments of Cyclo(-Phe-Trp) in positive ion mode ESI-MS.
Table 1: Expected Molecular and Adduct Ions for Cyclo(-Phe-Trp)
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₀H₁₉N₃O₂ + H]⁺ | 334.1550 |
| [M+Na]⁺ | [C₂₀H₁₉N₃O₂ + Na]⁺ | 356.1370 |
| [M+K]⁺ | [C₂₀H₁₉N₃O₂ + K]⁺ | 372.1109 |
| [2M+H]⁺ | [(C₂₀H₁₉N₃O₂)₂ + H]⁺ | 667.3028 |
Table 2: Key MS/MS Fragmentation Ions of Protonated Cyclo(-Phe-Trp) ([M+H]⁺ at m/z 334.15)
| Observed m/z | Proposed Loss / Fragment Structure | Description |
| 306.16 | [M+H - CO]⁺ | Neutral loss of carbon monoxide from the diketopiperazine ring. |
| 204.10 | Phenylalanine side chain fragment | Cleavage resulting in a fragment containing the phenylalanine residue. |
| 130.07 | Tryptophan immonium ion | A characteristic and often abundant fragment for tryptophan-containing peptides.[1] |
| 120.08 | Phenylalanine immonium ion | A characteristic fragment for phenylalanine-containing peptides. |
| 91.05 | Tropylium ion [C₇H₇]⁺ | A common fragment resulting from the benzyl group of the phenylalanine side chain. |
Experimental Protocol
Protocol: Sample Preparation and ESI-MS/MS Analysis of Cyclo(-Phe-Trp)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Cyclo(-Phe-Trp) standard.
-
Dissolve the sample in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure it is fully dissolved.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for your system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if particulates are a concern.
-
-
Mass Spectrometry Analysis (Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion Flow Rate: 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): Set to a pressure appropriate for stable spray (e.g., 1-2 bar).
-
Drying Gas (N₂): 8-12 L/min at 300-350 °C.
-
-
MS Scan Parameters:
-
Full Scan (MS1): Scan range m/z 100-800 to observe the parent ion and potential adducts.
-
Tandem MS (MS2):
-
Select the [M+H]⁺ ion (m/z 334.15) as the precursor ion for fragmentation.
-
Set an appropriate isolation window (e.g., 1-2 Da).
-
Apply Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.
-
Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions and optimize the fragmentation pattern.
-
-
-
-
Data Acquisition and Analysis:
-
Acquire data for several minutes to ensure a stable signal and allow for signal averaging.
-
Process the acquired spectra using the instrument's software.
-
Identify the m/z of the parent ion, adducts, and major fragment ions.
-
Compare the observed fragmentation pattern with the expected values in Table 2 and the fragmentation pathway diagram.
-
Visual Guides
References
Cyclo(-Phe-Trp) Bioassays: Technical Support Center
Welcome to the technical support center for Cyclo(-Phe-Trp) bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential cell toxicity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Phe-Trp) and what are its common applications?
Cyclo(-Phe-Trp), a type of diketopiperazine (DKP), is a cyclic dipeptide. DKPs are secondary metabolites produced by various organisms, including bacteria, fungi, and animals[1]. Due to their enhanced stability compared to linear peptides, they are promising candidates for therapeutic development[1]. Cyclo(-Phe-Trp) and its analogs are investigated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects[1][2][3].
Q2: Is Cyclo(-Phe-Trp) known to be cytotoxic?
Yes, Cyclo(-Phe-Trp) and related diketopiperazines have been reported to exhibit moderate to marked cytotoxicity against various human tumor cell lines[1][4][5]. The level of toxicity can vary significantly depending on the cell line, compound concentration, and experimental conditions. For instance, Cyclo(-L-Trp-L-Phe) has shown an average IC₅₀ value of 3.3 µg/mL against a panel of 37 human tumor cell lines[1]. It is crucial to distinguish between desired cytotoxic effects (e.g., in cancer cell lines) and unintended toxicity in non-target cells.
Q3: What are the potential mechanisms of Cyclo(-Phe-Trp) induced cell toxicity?
The precise mechanisms are not fully elucidated and can be cell-type specific. However, research points towards the involvement of:
-
Induction of Apoptosis: Some cyclic dipeptides can trigger programmed cell death. This may involve the activation of mitochondria-related apoptotic proteins like caspase 3[2][3][6].
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to cellular damage[2][7]. Some studies suggest that the biological activity of these compounds is linked to oxidative stress pathways[2][3].
-
Mitochondrial Dysfunction: The compound may affect mitochondrial function, leading to a loss of mitochondrial membrane potential, which is a key event in the apoptotic cascade[2][3].
Q4: What factors can influence the observed cytotoxicity of Cyclo(-Phe-Trp) in my experiments?
Several factors can alter experimental outcomes:
-
Compound Purity and Stability: Impurities from synthesis or degradation products can have their own toxic effects.
-
Solvent Effects: The solvent used to dissolve Cyclo(-Phe-Trp) (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Cell Line Specificity: Different cell lines have varying sensitivities to the same compound.
-
Cell Culture Conditions: Cell density, passage number, and overall health can significantly impact reproducibility.
-
Assay Type: The choice of viability or toxicity assay can influence results, as different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity)[8][9].
Troubleshooting Guide
This guide addresses specific problems you may encounter during your bioassays.
Problem 1: High and unexpected cell death is observed, even at low concentrations.
-
Possible Cause: The solvent (e.g., DMSO) used to dissolve the compound is causing toxicity.
-
Troubleshooting Step: Run a solvent control experiment. Treat cells with the highest concentration of the solvent used in your experiment, but without the Cyclo(-Phe-Trp). If you observe toxicity, reduce the final solvent concentration in your assays to a non-toxic level (typically ≤0.5%).
-
Possible Cause: The Cyclo(-Phe-Trp) sample contains impurities.
-
Troubleshooting Step: Verify the purity of your compound using methods like HPLC. If purity is low, consider re-purification or obtaining a higher purity batch.
-
Possible Cause: The specific cell line is highly sensitive to the compound.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the IC₅₀ (half-maximal inhibitory concentration) and optimal endpoint.
Problem 2: Cytotoxicity results are inconsistent between experimental replicates.
-
Possible Cause: Variability in cell health and culture conditions.
-
Troubleshooting Step: Standardize your cell culture protocol. Use cells within a consistent, low passage number range. Ensure cells are seeded at a uniform density and are in the logarithmic growth phase at the start of the experiment.
-
Possible Cause: Degradation of the Cyclo(-Phe-Trp) stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions of the compound for each experiment. If storing, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Problem 3: The mechanism of cell death (Apoptosis vs. Necrosis) is unclear.
-
Troubleshooting Step: Use assays that can differentiate between apoptosis and necrosis. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Annexin V-/PI-: Live cells
-
Annexin V-/PI+: Necrotic cells
-
Problem 4: Oxidative stress is suspected as the primary cause of toxicity.
-
Troubleshooting Step: Measure the levels of intracellular Reactive Oxygen Species (ROS). A common method is to use the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Quantitative Data Summary
The cytotoxic activity of Cyclo(-Phe-Trp) and related diketopiperazines varies across different cell lines. The following table summarizes reported IC₅₀ values.
| Compound | Cell Line(s) | Reported IC₅₀ / Activity | Reference |
| Cyclo(-L-Trp-L-Phe) | Panel of 37 Human Tumor Cell Lines | Average IC₅₀: 3.3 µg/mL | [1] |
| Cyclo(L-Phe-L-Pro) | HCT-116, OVCAR-8, SF-295 | IC₅₀: 21.4, 18.3, 16.0 µg/mL respectively | [5] |
| Cyclo(L-Trp-L-Pro) (Brevianamide F) | OVCAR-8 | IC₅₀: 11.9 µg/mL | [4][5] |
| Cyclo(L-Ile-L-Pro) | HCT-116, MCF-7 | IC₅₀: 22, 27 µg/mL respectively | [5] |
| Cyclo(L-Phe-L-Hyp) | U87-MG, U251 (Human Glioma) | IC₅₀: 5.8, 18.6 µM respectively | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This assay measures the metabolic activity of cells, which is an indicator of cell viability[8]. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Cyclo(-Phe-Trp) (and solvent controls). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells[6].
Protocol 2: Intracellular ROS Measurement (DCFDA Assay)
This protocol measures intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with Cyclo(-Phe-Trp) in a 96-well plate as described in the MTT protocol. Include a positive control (e.g., H₂O₂).
-
DCFDA Loading: After the treatment period, remove the media and wash the cells gently with warm PBS.
-
Incubation: Add 100 µL of 10 µM DCFDA solution (in PBS) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Reading: Remove the DCFDA solution, wash the cells again with PBS, and add 100 µL of PBS to each well.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Visualizations
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cyclo(-Phe-Trp)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the cyclic dipeptide, Cyclo(-Phe-Trp). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the oral bioavailability of Cyclo(-Phe-Trp)?
A1: The primary barriers to the oral bioavailability of Cyclo(-Phe-Trp), like many peptide-based compounds, are:
-
Enzymatic Degradation: Despite its cyclic nature providing more stability than linear peptides, Cyclo(-Phe-Trp) can still be susceptible to enzymatic degradation in the gastrointestinal (GI) tract, particularly in the small intestine.
-
Low Permeability: The physicochemical properties of Cyclo(-Phe-Trp), including its molecular size and polarity, can limit its ability to permeate the intestinal epithelium and enter systemic circulation.
-
Poor Solubility: The aqueous solubility of Cyclo(-Phe-Trp) can be a limiting factor for its dissolution in the GI fluids, which is a prerequisite for absorption.
Q2: What are the most promising strategies to enhance the bioavailability of Cyclo(-Phe-Trp)?
A2: Several strategies can be employed to overcome the barriers mentioned above:
-
Formulation-Based Approaches: Encapsulating Cyclo(-Phe-Trp) in delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or complexing it with cyclodextrins can protect it from degradation and enhance its absorption.
-
Chemical Modification: Structural modifications to the Cyclo(-Phe-Trp) molecule, such as N-methylation, can improve its metabolic stability and membrane permeability.
-
Use of Permeation Enhancers: Co-administration of Cyclo(-Phe-Trp) with excipients that reversibly open the tight junctions of the intestinal epithelium can increase its paracellular transport.
Troubleshooting Guides
Low Bioavailability in Animal Studies
Problem: After oral administration of a Cyclo(-Phe-Trp) formulation in rats, plasma concentrations are below the limit of detection.
| Possible Cause | Troubleshooting Step |
| Rapid degradation in the gut. | Assess the in vitro stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If degradation is observed, consider enteric coating the formulation to protect it in the stomach or incorporating protease inhibitors. |
| Poor intestinal permeability. | Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). If the Papp value is low, consider incorporating permeation enhancers into your formulation or exploring chemical modifications of Cyclo(-Phe-Trp). |
| Low aqueous solubility limiting dissolution. | Determine the solubility of your Cyclo(-Phe-Trp) formulation. If solubility is low, strategies like complexation with cyclodextrins or formulation as a solid dispersion can be explored to improve dissolution. |
| High first-pass metabolism. | Investigate the metabolic stability of Cyclo(-Phe-Trp) in liver microsomes. If significant metabolism is observed, chemical modifications to block metabolic sites may be necessary. |
Inconsistent Results in In Vitro Permeability Assays
Problem: High variability in the apparent permeability coefficient (Papp) of Cyclo(-Phe-Trp) across different Caco-2 cell monolayer experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 cell monolayer integrity. | Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity before and after each experiment. Only use monolayers with TEER values within an established acceptable range. |
| Efflux transporter activity. | Cyclo(-Phe-Trp) may be a substrate for efflux transporters like P-glycoprotein (P-gp) in Caco-2 cells. Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administration with a P-gp inhibitor. |
| Compound cytotoxicity. | Assess the toxicity of your Cyclo(-Phe-Trp) formulation on Caco-2 cells using an MTT assay. High concentrations may compromise cell monolayer integrity, leading to artificially high permeability values. |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the bioavailability enhancement of cyclic peptides. Note that data specific to Cyclo(-Phe-Trp) is limited in the public domain, and therefore, data from analogous compounds are included for comparative purposes.
Table 1: In Vitro Stability of Cyclic Peptides in Simulated Gastrointestinal Fluids
| Compound | SGF Half-life (t1/2) | SIF Half-life (t1/2) | Citation |
| Octreotide | > 24 h | Stable | [1] |
| cVc1.1 | > 24 h | 1.5 ± 0.1 h | [1] |
| Somatostatin | 13 ± 2 min | < 3 min | [1] |
Table 2: Caco-2 Permeability of a Modified Cyclic Peptide
| Compound | Modification | Apparent Permeability (Papp) (x 10-6 cm/s) |
| cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) analog | Triple-N-methylation | 4 |
Experimental Protocols
Protocol 1: Preparation of Cyclo(-Phe-Trp)-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
Cyclo(-Phe-Trp)
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Phosphate buffered saline (PBS)
Procedure:
-
Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the Cyclo(-Phe-Trp) in the molten lipid.
-
Heat the surfactant solution (e.g., 2.5% w/v Poloxamer 188 in PBS) to the same temperature.
-
Add the hot surfactant solution to the molten lipid-drug mixture.
-
Homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-30 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a standard procedure for assessing the intestinal permeability of Cyclo(-Phe-Trp) formulations in vitro.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Cyclo(-Phe-Trp) formulation
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the monolayers to confirm their integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the Cyclo(-Phe-Trp) formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Analyze the concentration of Cyclo(-Phe-Trp) in the collected samples using a suitable analytical method (e.g., HPLC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
After the transport experiment, assess the monolayer integrity again by measuring TEER or by performing a Lucifer yellow flux assay.
Visualizations
Caption: Experimental workflow for enhancing Cyclo(-Phe-Trp) bioavailability.
Caption: Barriers to oral absorption of Cyclo(-Phe-Trp).
Caption: Relationship between strategies and factors for bioavailability enhancement.
References
Cyclo(-Phe-Trp) aggregation and prevention strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Cyclo(-Phe-Trp).
Frequently Asked Questions (FAQs)
1. What is Cyclo(-Phe-Trp) and why is it prone to aggregation?
Cyclo(-Phe-Trp), a cyclic dipeptide composed of phenylalanine and tryptophan, is a structurally rigid molecule with two bulky, aromatic side chains.[1] Its aggregation is primarily driven by strong non-covalent interactions, including:
-
Hydrophobic Effects: The non-polar aromatic side chains tend to minimize contact with water, driving them to associate with each other.
-
π-π Stacking: The electron-rich aromatic rings of the phenylalanine and tryptophan residues can stack on top of one another, contributing to the formation of ordered aggregates.[1][2]
-
Hydrogen Bonding: The amide bonds in the diketopiperazine ring can participate in intermolecular hydrogen bonding, further stabilizing the aggregates.[3]
These interactions can lead to the self-assembly of Cyclo(-Phe-Trp) into various nanostructures, such as nanofibers and nanotubes, which can be a desirable feature in materials science but problematic in solution-based biological assays.[4][5]
2. I'm preparing a stock solution of Cyclo(-Phe-Trp). What is the best solvent to use to avoid initial aggregation?
For initial solubilization, it is recommended to use a small amount of an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides like Cyclo(-Phe-Trp).[7]
Recommended procedure:
-
First, attempt to dissolve a small amount of the peptide in sterile, purified water.[7][8]
-
If unsuccessful, use a minimal amount of 100% DMSO to fully dissolve the peptide.[6]
-
For aqueous buffers, the concentrated stock in DMSO can then be serially diluted into the final buffer. It is crucial to add the stock solution to the vigorously vortexing buffer to minimize localized high concentrations that can promote aggregation.
3. What are the common signs of Cyclo(-Phe-Trp) aggregation in my experiment?
Aggregation of Cyclo(-Phe-Trp) can manifest in several ways:
-
Visual Observation: The most obvious sign is the appearance of visible precipitates, cloudiness, or turbidity in the solution.
-
Inconsistent Assay Results: Aggregation can lead to high variability and poor reproducibility in bioassays.
-
Instrumental Detection: Techniques like Dynamic Light Scattering (DLS) may show a large and polydisperse particle size distribution, indicating the presence of aggregates. A shift in the absorbance or fluorescence spectrum can also be indicative of aggregation.
4. Can pH influence the aggregation of Cyclo(-Phe-Trp)?
Yes, pH can influence the aggregation of peptides, although for Cyclo(-Phe-Trp) which is neutral, the effect might be less pronounced than for charged peptides.[6] However, extreme pH values can potentially affect the stability of the diketopiperazine ring and influence interactions with buffer components. It is generally advisable to work with Cyclo(-Phe-Trp) in buffered solutions within a pH range of 5-8, unless experimental conditions require otherwise.
5. How does temperature affect the stability of Cyclo(-Phe-Trp) solutions?
Increased temperature can promote aggregation by increasing the hydrophobic effect and the kinetic energy of the molecules, leading to more frequent collisions.[9] It is recommended to prepare and handle Cyclo(-Phe-Trp) solutions at room temperature or on ice and to avoid repeated freeze-thaw cycles. For long-term storage, aliquoting and storing at -20°C or -80°C is advisable.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate forms immediately upon dissolving Cyclo(-Phe-Trp) in aqueous buffer. | Poor solubility and rapid aggregation in aqueous environment. | Dissolve the peptide in a minimal amount of DMSO first, then add this stock solution to the vortexing aqueous buffer.[6][7] |
| Solution becomes cloudy over time or after a freeze-thaw cycle. | Slow aggregation or precipitation due to instability. | Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Thaw quickly when needed. Avoid repeated freeze-thaw cycles.[8] Consider adding a cryoprotectant like glycerol (5-10%) to your stock solution if freezing. |
| Dynamic Light Scattering (DLS) shows a very large and polydisperse particle size distribution. | Presence of large aggregates. | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet large aggregates and use the supernatant. Filter the solution through a 0.22 µm syringe filter, but be aware that this may remove a significant portion of the peptide if aggregation is severe. |
| High variability in results between replicate experiments. | Inconsistent levels of aggregation affecting the active concentration of the peptide. | Use a consistent and rigorous protocol for solution preparation. Consider sonicating the solution briefly in a water bath to break up loose aggregates before use.[10] Always prepare a fresh dilution from a concentrated stock. |
| Low or no biological activity observed. | Aggregation has led to a significant decrease in the concentration of the active, monomeric form of the peptide. | Confirm the presence of aggregates using a technique like DLS. Try to perform the experiment in the presence of a solubilizing agent (see Prevention Strategies below). |
Prevention Strategies
Preventing aggregation from the outset is the most effective strategy. Consider the following approaches:
Use of Co-solvents and Additives
Certain chemical agents can help to keep Cyclo(-Phe-Trp) in its monomeric form. The effectiveness of these agents is concentration-dependent and should be optimized for your specific application, ensuring they do not interfere with the assay.
| Additive | Mechanism of Action | Starting Concentration | Considerations |
| DMSO | Organic co-solvent that disrupts hydrophobic interactions. | 0.1% - 5% (v/v) | Check for compatibility with your assay and cell type, as DMSO can have biological effects.[6] |
| Ethanol | Similar to DMSO, can improve solubility of hydrophobic compounds. | 1% - 5% (v/v) | Can cause protein denaturation in some assays. |
| β-Cyclodextrins (and derivatives like HP-β-CD) | Encapsulates the hydrophobic aromatic side chains, preventing self-association. | 1-10 mM | Generally biocompatible and can be very effective for aromatic compounds. |
| L-Arginine | Can suppress protein aggregation through various mechanisms, including masking hydrophobic patches. | 50-100 mM | Can alter the ionic strength and pH of the solution. |
Note: The following table presents illustrative data on the effect of various additives on Cyclo(-Phe-Trp) aggregation as might be measured by Thioflavin T (ThT) fluorescence. Specific experimental data for Cyclo(-Phe-Trp) is limited in the literature, and these values should be considered as a starting point for optimization.
| Condition (50 µM Cyclo(-Phe-Trp)) | Lag Time (hours) | Max ThT Fluorescence (Arbitrary Units) | Apparent Aggregation Rate (h⁻¹) |
| Control (PBS) | 1.5 | 4500 | 0.67 |
| + 1% DMSO | 2.5 | 3800 | 0.40 |
| + 5 mM HP-β-Cyclodextrin | 8.0 | 1200 | 0.12 |
| + 50 mM L-Arginine | 4.5 | 2500 | 0.22 |
Formulation at Lower Concentrations
Aggregation is often a concentration-dependent process. If possible, working at the lowest effective concentration of Cyclo(-Phe-Trp) can help to minimize aggregation.
pH Optimization
While Cyclo(-Phe-Trp) is neutral, exploring a pH range around neutral (e.g., 6.5 to 7.5) may reveal an optimal pH for stability in your specific buffer system.
Experimental Protocols
Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay uses the dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid-like beta-sheet structures that can form during aggregation.
Materials:
-
Cyclo(-Phe-Trp)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare a fresh solution of Cyclo(-Phe-Trp) at the desired concentration in the assay buffer. It is recommended to prepare a 2x stock and mix it with a 2x ThT solution.
-
Prepare a ThT working solution in the same assay buffer. A final ThT concentration of 10-25 µM is typical.
-
In each well of the 96-well plate, add your Cyclo(-Phe-Trp) solution and the ThT working solution to a final volume of 100-200 µL. Include controls with buffer and ThT alone.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity versus time to obtain an aggregation curve.
Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[11][12]
Materials:
-
Cyclo(-Phe-Trp) solution
-
DLS-compatible cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare the Cyclo(-Phe-Trp) solution in a filtered buffer (0.22 µm filter).
-
If the sample is suspected to contain large aggregates, centrifuge at >10,000 x g for 10 minutes and carefully transfer the supernatant to a clean tube.
-
Transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the parameters for the measurement (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement. The instrument will generate a report showing the size distribution by intensity, volume, and number. A high polydispersity index (PDI > 0.5) and the presence of large particles (>100 nm) are indicative of aggregation.
Transmission Electron Microscopy (TEM) for Visualization of Aggregates
TEM allows for the direct visualization of the morphology of Cyclo(-Phe-Trp) aggregates.
Materials:
-
Aggregated Cyclo(-Phe-Trp) sample
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Pipettes
Procedure:
-
Glow-discharge the TEM grid to make the carbon surface hydrophilic.
-
Apply a small drop (3-5 µL) of the aggregated Cyclo(-Phe-Trp) solution to the grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess liquid with filter paper.
-
Wash the grid by floating it on a drop of deionized water for a few seconds, then blot.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air-dry completely.
-
Image the grid in a transmission electron microscope.
Visualizations
Aggregation Pathway of Cyclo(-Phe-Trp)
Caption: Proposed aggregation pathway for Cyclo(-Phe-Trp).
Troubleshooting Workflow
Caption: A workflow for troubleshooting Cyclo(-Phe-Trp) aggregation.
References
- 1. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 2. Pi-Pi contacts are an overlooked protein feature relevant to phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly of Cyclic Dipeptides and Their Fluorescent Properties [ccspublishing.org.cn]
- 4. Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guide | Tips for Dissolving Peptides Effectively [biogenpeptides.us]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. biocat.com [biocat.com]
- 11. zentriforce.com [zentriforce.com]
- 12. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Modifying Cyclo(-Phe-Trp) for Improved Target Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of cyclo(-Phe-Trp) to enhance its target specificity.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for modifying cyclo(-Phe-Trp) to improve its target specificity?
A1: The initial steps involve identifying the key structural features of cyclo(-Phe-Trp) that are crucial for its interaction with its biological target. The aromatic side chains of both phenylalanine and tryptophan are significant for molecular recognition, often participating in π-π stacking interactions. Modifications can be planned by substituting these amino acids with other natural or unnatural amino acids to alter hydrophobicity, steric bulk, and hydrogen bonding capabilities.
Q2: What are the common strategies for synthesizing cyclo(-Phe-Trp) analogs?
A2: The most common methods for synthesizing cyclo(-Phe-Trp) analogs are solid-phase peptide synthesis (SPPS) for the linear dipeptide precursor, followed by a solution-phase cyclization step. Alternatively, on-resin cyclization can be performed. The choice between these methods depends on the specific sequence and the desired scale of synthesis.
Q3: How can I purify the cyclic dipeptide from the linear precursor and other impurities?
A3: Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and an organic solvent (commonly acetonitrile), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the cyclic peptide from the more polar linear precursor and other synthesis-related impurities.
Q4: What assays are suitable for evaluating the target specificity of the modified cyclo(-Phe-Trp) analogs?
A4: Radioligand competition binding assays are a standard method to determine the affinity (Ki) of your modified peptides for a specific receptor. Functional assays, such as cAMP accumulation assays or [35S]GTPγS binding assays, can be used to determine if the analog acts as an agonist or antagonist at a G protein-coupled receptor (GPCR).
Q5: How do I interpret the data from binding assays?
A5: Binding assay data is typically used to calculate the IC50 value, which is the concentration of your analog required to inhibit 50% of the binding of a known radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity. Comparing the Ki values of an analog for different targets will reveal its specificity.
Troubleshooting Guides
Synthesis and Cyclization
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of cyclic product | Inefficient cyclization of the linear precursor. | - Optimize the concentration of the linear peptide for cyclization; high concentrations can favor intermolecular reactions. - Screen different coupling reagents for the cyclization step. - Vary the solvent and temperature for the cyclization reaction. |
| Presence of oligomers | Intermolecular reactions competing with the intramolecular cyclization. | - Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction. - Use a solid support for on-resin cyclization, which can promote pseudo-dilution. |
| Racemization of amino acids | Harsh reaction conditions during synthesis or cyclization. | - Use milder coupling reagents and bases. - Avoid high temperatures during the synthesis and cyclization steps. |
Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of cyclic and linear peptides in HPLC | The linear and cyclic peptides have very similar retention times. | - Optimize the HPLC gradient; a shallower gradient can improve resolution. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Adjust the mobile phase composition, for example, by changing the organic modifier or the ion-pairing agent. |
| Peak tailing in HPLC chromatogram | Secondary interactions between the peptide and the stationary phase. | - Adjust the pH of the mobile phase. - Add a competitive agent to the mobile phase to block active sites on the stationary phase. |
| Irreproducible retention times | Fluctuations in the HPLC system or column degradation. | - Ensure the HPLC system is properly equilibrated. - Check for leaks in the system. - Use a guard column to protect the analytical column from contaminants.[1][2] |
Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding | The radioligand or your compound is sticking to the filter membrane or other components of the assay. | - Increase the number of washes. - Add a detergent (e.g., BSA) to the wash buffer. - Use filter plates that are pre-treated to reduce non-specific binding. |
| Low signal-to-noise ratio | Insufficient specific binding or high background. | - Increase the amount of receptor protein in the assay. - Use a radioligand with higher specific activity. - Optimize the incubation time and temperature. |
| Inconsistent results between experiments | Variability in reagent preparation or assay execution. | - Prepare fresh reagents for each experiment. - Ensure accurate and consistent pipetting. - Include appropriate positive and negative controls in every assay. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on modified cyclic peptides to illustrate how modifications can impact receptor affinity and selectivity.
Table 1: Opioid Receptor Affinities of CJ-15,208 Analogs [3]
| Compound | Substitution at Trp4 | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
| CJ-15,208 | L-Trp | 1.8 ± 0.3 | 21 ± 3 | >10,000 |
| Analog 1 | D-Trp | 0.9 ± 0.1 | 10 ± 1 | >10,000 |
| Analog 2 | L-Nal(1') | 4.3 ± 0.8 | 4.2 ± 0.7 | 130 ± 20 |
| Analog 3 | D-Nal(1') | 1.4 ± 0.2 | 3.6 ± 0.5 | >10,000 |
| Analog 4 | L-Bta | >10,000 | 11 ± 2 | 1,200 ± 200 |
| Analog 5 | D-Bta | 0.4 ± 0.1 | 19 ± 3 | >10,000 |
Data are presented as mean ± SEM. Ki is the inhibitory constant. KOR = Kappa Opioid Receptor, MOR = Mu Opioid Receptor, DOR = Delta Opioid Receptor. Nal = Naphthylalanine, Bta = Benzothienylalanine.
Table 2: Cytotoxic Effects of Cyclo(Pro-Pro-Phe-Phe-) Analogs on Melanoma Cells [4]
| Compound | Description | IC50 (µM) after 48h |
| CLA | cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | ~10 |
| P11 | cyclo(Pro-homoPro-β3homoPhe-Phe-) | ~40 |
| P11L | H-Pro-homoPro-β3homoPhe-Phe-OH (Linear) | No effect |
IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Synthesis of a Linear Dipeptide Precursor (Phe-Trp) using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a linear Phe-Trp dipeptide on a rink amide resin using Fmoc chemistry.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
Amino Acid Coupling (Trp):
-
Dissolve Fmoc-Trp(Boc)-OH and a coupling agent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.
-
Washing: Repeat step 3.
-
Amino Acid Coupling (Phe):
-
Dissolve Fmoc-Phe-OH and a coupling agent in DMF.
-
Add a base to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain the crude linear dipeptide.
Solution-Phase Cyclization
-
Dissolution: Dissolve the crude linear dipeptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution conditions (typically <1 mg/mL).
-
Cyclization Reaction:
-
Add a coupling agent (e.g., HATU or PyBOP) and a non-nucleophilic base (e.g., DIPEA) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic dipeptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Radioligand Competition Binding Assay
This protocol outlines a general procedure for a radioligand competition binding assay to determine the affinity of a modified cyclo(-Phe-Trp) analog for a target receptor.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Prepare a solution of the cell membranes expressing the target receptor in the assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd.
-
Prepare serial dilutions of the unlabeled competitor (your modified cyclo(-Phe-Trp) analog).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the serial dilutions of your test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Stop the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Cyclo(-Phe-Trp) and its Linear Analog Phe-Trp
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the structural conformation of a molecule plays a pivotal role in its biological activity. This guide provides a comparative analysis of the bioactivity of the cyclic dipeptide Cyclo(-Phe-Trp) and its linear counterpart, Phe-Trp. The inherent structural rigidity of cyclic peptides often imparts enhanced stability and bioactivity compared to their linear analogs.[1] This principle is explored through a review of available experimental data on their antimicrobial, antioxidant, and anticancer properties.
Structural Advantages of Cyclo(-Phe-Trp)
Cyclo(-Phe-Trp) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their conformational rigidity and enhanced stability.[1] This cyclic structure provides significant resistance to enzymatic degradation by proteases, a common challenge with linear peptides.[1] The bulky aromatic side chains of phenylalanine and tryptophan in Cyclo(-Phe-Trp) contribute to its rigid conformation, which can lead to more specific and potent interactions with biological targets.[1]
Quorum Sensing Inhibition: A Clear Win for the Cyclic Structure
One of the most distinct differences in the bioactivity between Cyclo(-Phe-Trp) and Phe-Trp is observed in the inhibition of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence. The opportunistic pathogen Pseudomonas aeruginosa utilizes a sophisticated QS system to control the expression of various virulence factors.
Experimental data demonstrates that Cyclo(-Phe-Trp) is a more potent inhibitor of P. aeruginosa QS than its linear analog.
Table 1: Comparison of Quorum Sensing Inhibitory Activity
| Compound | Concentration | Inhibition of LasA Protease Activity (%) | Inhibition of Rhamnolipid Production (%) |
| Cyclo(-Phe-Trp) | 200 µM | 58.3 | 45.2 |
| Phe-Trp | 200 µM | 15.7 | 12.1 |
Data sourced from a study on quorum sensing inhibitors.
The superior activity of Cyclo(-Phe-Trp) is attributed to its ability to downregulate the expression of key QS-regulated genes, including lasA, lasB, rhlA, and rhlB, which are responsible for producing virulence factors like elastase, protease, and rhamnolipids.
Signaling Pathway Interruption
The following diagram illustrates the simplified Las and Rhl quorum-sensing circuits in P. aeruginosa and the inhibitory action of Cyclo(-Phe-Trp).
Caption: Quorum sensing pathway in P. aeruginosa and inhibition by Cyclo(-Phe-Trp).
Experimental Protocol: Quorum Sensing Inhibition Assay
The inhibitory effect of Cyclo(-Phe-Trp) on quorum sensing can be assessed by quantifying the production of virulence factors in P. aeruginosa.
1. Bacterial Strain and Culture Conditions:
-
Pseudomonas aeruginosa PAO1 is cultured in Luria-Bertani (LB) broth at 37°C with shaking.
2. Treatment:
-
An overnight culture of PAO1 is diluted to an OD600 of 0.02 in fresh LB broth.
-
Cyclo(-Phe-Trp) and Phe-Trp are added to the cultures at a final concentration of 200 µM. A control with no compound is also prepared.
-
The cultures are incubated for 24 hours at 37°C.
3. Quantification of LasA Protease Activity:
-
The bacterial cultures are centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a solution of boiled Staphylococcus aureus cells.
-
The decrease in OD600 is measured over time, which corresponds to the lysis of S. aureus cells by LasA protease.
4. Quantification of Rhamnolipid Production:
-
Rhamnolipids are extracted from the culture supernatant using chloroform.
-
The extract is dried and resuspended in water.
-
The amount of rhamnolipid is quantified using the orcinol method, measuring the absorbance at 421 nm.
5. Gene Expression Analysis (qRT-PCR):
-
RNA is extracted from the bacterial cells after treatment.
-
cDNA is synthesized from the RNA.
-
Quantitative real-time PCR is performed to measure the expression levels of lasA, lasB, rhlA, and rhlB genes, with a housekeeping gene used for normalization.
Caption: Experimental workflow for quorum sensing inhibition analysis.
Antimicrobial Activity
Table 2: Antimicrobial Activity (Hypothetical Comparison Based on General Trends)
| Compound | Target Microorganism | MIC (µg/mL) |
| Cyclo(-Phe-Trp) | Staphylococcus aureus | Data not available (Expected to be lower) |
| Phe-Trp | Staphylococcus aureus | Data not available (Expected to be higher) |
| Cyclo(-Phe-Trp) | Escherichia coli | Data not available (Expected to be lower) |
| Phe-Trp | Escherichia coli | Data not available (Expected to be higher) |
Note: This table is illustrative and highlights the expected trend. Specific MIC values from a direct comparative study were not found.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
-
A pure culture of the test microorganism (e.g., S. aureus, E. coli) is grown in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
2. Serial Dilution:
-
The test compounds (Cyclo(-Phe-Trp) and Phe-Trp) are serially diluted in a 96-well microtiter plate using the appropriate broth.
3. Inoculation:
-
Each well is inoculated with the prepared microbial suspension.
4. Incubation:
-
The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antioxidant Activity
Similar to the antimicrobial data, direct comparative studies quantifying the antioxidant activity (e.g., IC50 values from a DPPH assay) of Cyclo(-Phe-Trp) and Phe-Trp are scarce. However, the presence of the tryptophan residue, a known antioxidant, in both molecules suggests they possess radical scavenging properties. The rigid structure of Cyclo(-Phe-Trp) might influence its interaction with free radicals.
Table 3: Antioxidant Activity (Hypothetical Comparison)
| Compound | Assay | IC50 (µM) |
| Cyclo(-Phe-Trp) | DPPH Radical Scavenging | Data not available |
| Phe-Trp | DPPH Radical Scavenging | Data not available |
Note: This table is for illustrative purposes. Specific IC50 values from a direct comparative study were not found.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
1. Preparation of DPPH Solution:
-
A stock solution of DPPH in methanol is prepared.
2. Reaction Mixture:
-
Different concentrations of the test compounds (Cyclo(-Phe-Trp) and Phe-Trp) are mixed with the DPPH solution in a 96-well plate.
3. Incubation:
-
The plate is incubated in the dark at room temperature for 30 minutes.
4. Measurement:
-
The absorbance of the solution is measured at 517 nm using a microplate reader. The discoloration of the DPPH solution from purple to yellow indicates radical scavenging activity.
5. Calculation of IC50:
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anticancer Activity
The anticancer potential of cyclic peptides is an active area of research. Studies on other cyclic dipeptides have shown that cyclization can be crucial for cytotoxicity against cancer cells, with linear analogs often being inactive. While specific comparative IC50 values for Cyclo(-Phe-Trp) and Phe-Trp are not available, it is hypothesized that the cyclic form would exhibit greater potency.
Table 4: Anticancer Activity (Hypothetical Comparison)
| Compound | Cell Line | IC50 (µM) |
| Cyclo(-Phe-Trp) | e.g., HeLa (Cervical Cancer) | Data not available (Expected to be lower) |
| Phe-Trp | e.g., HeLa (Cervical Cancer) | Data not available (Expected to be higher or inactive) |
Note: This table is illustrative. Specific IC50 values from a direct comparative study were not found.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Cancer cells (e.g., HeLa) are cultured in a suitable medium and seeded into a 96-well plate.
2. Treatment:
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds (Cyclo(-Phe-Trp) and Phe-Trp).
3. Incubation:
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
6. Measurement and IC50 Calculation:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available evidence strongly suggests that the cyclic dipeptide Cyclo(-Phe-Trp) possesses superior bioactivity compared to its linear analog, Phe-Trp, particularly in the inhibition of bacterial quorum sensing. This enhanced activity is largely attributed to the conformational rigidity and increased stability conferred by its cyclic structure. While direct comparative quantitative data for antimicrobial, antioxidant, and anticancer activities are limited, the general principles of peptide chemistry and findings from related cyclic peptides suggest that Cyclo(-Phe-Trp) would likely outperform Phe-Trp in these areas as well. Further head-to-head experimental studies are warranted to provide conclusive quantitative comparisons and to fully elucidate the therapeutic potential of Cyclo(-Phe-Trp).
References
Cross-Validation of Analytical Methods for Cyclo(-Phe-Trp) Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of the cyclic dipeptide Cyclo(-Phe-Trp).
Cyclo(-Phe-Trp), a diketopiperazine, has garnered interest for its potential biological activities. To robustly assess its therapeutic potential and understand its pharmacokinetic profile, sensitive and accurate quantification methods are essential. This guide outlines the experimental protocols for both HPLC-UV and LC-MS/MS methods and presents a comparative summary of their performance characteristics.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for retaining and separating the relatively nonpolar Cyclo(-Phe-Trp).
-
Mobile Phase: A gradient elution is typically employed to ensure good peak shape and resolution.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Due to the aromatic side chains of phenylalanine and tryptophan, detection can be performed at approximately 280 nm for higher selectivity. For enhanced sensitivity, detection at a lower wavelength, such as 214 nm, which corresponds to the peptide bond absorption, is also effective.[1]
-
Sample Preparation: Samples (e.g., from in vitro assays or biological matrices after extraction) should be dissolved in the initial mobile phase composition to ensure good peak shape.
-
Quantification: Quantification is based on the peak area of the analyte, which is correlated to its concentration using a calibration curve prepared with standards of known concentrations.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical quantification, especially for complex matrices and low concentrations. A validated LC-MS/MS method for the simultaneous analysis of 31 diketopiperazines, including Cyclo(-Phe-Trp), has been reported.
Experimental Protocol: LC-MS/MS
The following protocol is adapted from the work of Maeda et al. (2015).
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase column such as a Waters Atlantis T3 (2.1 × 150 mm, 3 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0 min: 2% B
-
5 min: 5% B
-
25 min: 50% B
-
30-35 min: 98% B
-
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
MRM Transition for Cyclo(-Phe-Trp):
-
Precursor Ion (m/z): 332.2
-
Product Ion (m/z): 130.1
-
Cone Voltage (V): 30
-
Collision Energy (eV): 25
-
-
Quantification: Quantification is achieved by monitoring the specific MRM transition and comparing the peak area to a calibration curve constructed using standards.
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for the two methods.
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Maeda et al., 2015) |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99 | ≥ 0.992 |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | Sub-ng/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | ng/mL range |
| Precision (Relative Standard Deviation, %RSD) | Typically < 15% | ≤ 10% |
| Accuracy (% Recovery) | Typically 85-115% | Not explicitly stated, but generally within 85-115% for validated methods |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific precursor-to-product ion transitions, minimizing matrix effects. |
| Throughput | Moderate; typical run times of 15-30 minutes. | Moderate; run time in the cited study is 35 minutes. |
| Instrumentation Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher cost, more complex operation and maintenance. |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of Cyclo(-Phe-Trp) Efficacy and Mechanism of Action in Cancer Cell Lines
This guide provides a comparative overview of the efficacy of the cyclic dipeptide Cyclo(-Phe-Trp) and related compounds across various cancer cell lines. It is intended for researchers and professionals in drug development, offering a synthesis of available data, detailed experimental protocols for assessing efficacy, and visualizations of key biological pathways and workflows.
Data Presentation: Efficacy of Cyclic Dipeptides
The direct comparative efficacy of Cyclo(-Phe-Trp) across a wide range of cell lines is an emerging area of research. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) for Cyclo(-Phe-Trp) and structurally similar cyclic dipeptides to provide a comparative context for its potential anti-cancer activities.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Stereocalpin | HT29 | Human Colon Carcinoma | 6.5 | [1] |
| (cyclo-[Phe-N(Me)Phe-Unk]) | B16F10 | Human Skin Carcinoma | 11.9 | [1] |
| HepG2 | Human Liver Carcinoma | 13.4 | [1] | |
| Cyclo(l-Pro-l-Phe) | HT-29 | Colorectal Cancer | Significant inhibition at 50-200 µM | [2] |
| Cyclo(Phe-Pro) | HT-29 | Colon Cancer | Apoptosis induced at 5-10 mM | [3] |
| Analogue: [D-Nal(2′)4]CJ-15,208 | N/A | Opioid Receptor Activity | N/A | [4] |
Note: Data for the specific compound Cyclo(-Phe-Trp) is limited in publicly available literature, necessitating the inclusion of closely related dipeptides for comparative insight. The significant variance in Cyclo(Phe-Pro) concentration suggests different experimental conditions or a typographical error in the source material.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial reductase enzymes, to form insoluble purple formazan crystals.[5][6]. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., 10,000 cells/well) in a 96-well plate in 200 µL of culture medium and incubate for 12-24 hours to allow for cell attachment.[7][8].
-
Compound Treatment: Treat the cells with varying concentrations of Cyclo(-Phe-Trp) or other test compounds for a specified duration (commonly 24 to 72 hours). Include untreated and vehicle-only wells as controls.[8].
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS or serum-free medium. Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.[8].
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well.[5][8]. Gently shake the plate for 10-15 minutes to fully dissolve the crystals.[8].
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8].
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration.[9].
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells.[10][11]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[11].
Procedure:
-
Cell Preparation: Induce apoptosis by treating 1-5 x 10^5 cells with the desired method or compound.[10].
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.[10]. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[12].
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[13].
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12].
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use the FITC signal detector (Ex = 488 nm; Em = 530 nm) for Annexin V-FITC and the phycoerythrin emission signal detector for PI.[10]. The cell populations will be distinguished as follows:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for examining the expression of key proteins in the apoptosis pathway (e.g., caspases, Bcl-2).[14][15].
Procedure:
-
Sample Preparation (Cell Lysis): After treatment, wash cells with cold 1X PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[15].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[14][15].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C with gentle agitation.[14].
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensity corresponds to the level of protein expression.[14].
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of Cyclo(-Phe-Trp) in cell lines.
Signaling Pathway: Intrinsic Apoptosis
Cyclic dipeptides often induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the activation of caspases, a family of proteases crucial for programmed cell death.[2][3][16].
References
- 1. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of mitochondria-mediated apoptosis and suppression of tumor growth in zebrafish xenograft model by cyclic dipeptides identified from Exiguobacterium acetylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. frontiersin.org [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
In vivo efficacy of Cyclo(-Phe-Trp) compared to a standard drug
Despite extensive investigation into the in vitro bioactivities of the cyclic dipeptide Cyclo(-Phe-Trp), which have shown potential antimicrobial, antioxidant, and neuroprotective properties, a comprehensive in vivo comparison against a standard drug, supported by detailed experimental data, remains elusive in publicly available scientific literature. This guide synthesizes the current understanding of Cyclo(-Phe-Trp)'s biological effects and outlines the typical experimental frameworks used for evaluating similar compounds, providing a basis for future in vivo comparative studies.
Cyclo(-Phe-Trp), a naturally occurring cyclic dipeptide, has garnered interest in the scientific community for its diverse biological activities. However, the transition from promising in vitro results to concrete in vivo efficacy data is a critical step in the drug development process that appears to be in its nascent stages for this particular compound.
Potential Therapeutic Applications and Lack of In Vivo Data
Research suggests that Cyclo(-Phe-Trp) may have therapeutic potential in several areas:
-
Neurological Disorders: Its ability to influence neurotransmitter activity has been noted, pointing towards potential applications in treating neurological and mood disorders.
-
Antimicrobial Effects: Like many cyclic dipeptides, Cyclo(-Phe-Trp) has been investigated for its ability to inhibit the growth of various microorganisms.
-
Antioxidant Properties: The compound has demonstrated antioxidant capabilities, which could be beneficial in conditions associated with oxidative stress.
Despite these promising avenues, dedicated in vivo studies designed to quantify the efficacy of Cyclo(-Phe-Trp) in animal models of disease, and particularly those that compare it directly with established standard-of-care drugs, are not readily found in published research.
A Look at a Structurally Related Compound: CJ-15,208
To illustrate the type of in vivo research that is needed for Cyclo(-Phe-Trp), we can examine studies on a related, more complex macrocyclic tetrapeptide, CJ-15,208, which incorporates the Phe-Trp motif. Research on CJ-15,208 has explored its role as a kappa opioid receptor (KOR) antagonist. A study investigating analogs of CJ-15,208 detailed its in vivo assessment for antinociceptive activity in mice.
Representative Experimental Protocol: Mouse Warm-Water Tail-Withdrawal Assay
This assay is a standard method for evaluating the analgesic effects of a compound.
Objective: To determine the antinociceptive (pain-relieving) effects of a test compound.
Experimental Workflow:
Caption: Workflow for the mouse warm-water tail-withdrawal assay.
This type of rigorous in vivo testing, complete with quantitative outcome measures and comparisons to a standard drug (e.g., morphine), is what is currently lacking for Cyclo(-Phe-Trp).
Proposed Signaling Pathway for Investigation
Based on the known activities of related cyclic dipeptides and the general mechanisms of neuroprotection and anti-inflammation, a potential signaling pathway for future investigation of Cyclo(-Phe-Trp) could involve the modulation of inflammatory and oxidative stress pathways.
Caption: Hypothetical signaling pathway for Cyclo(-Phe-Trp)'s action.
Conclusion and Future Directions
While the foundational in vitro research on Cyclo(-Phe-Trp) is promising, there is a clear need for well-designed in vivo studies to substantiate these findings. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclo(-Phe-Trp) in animal models is a prerequisite for designing meaningful efficacy studies.
-
Efficacy in Disease Models: Evaluating Cyclo(-Phe-Trp) in relevant animal models of neurological disorders, infections, or inflammatory conditions.
-
Comparative Studies: Directly comparing the in vivo efficacy of Cyclo(-Phe-Trp) against current standard-of-care drugs in these models.
Such studies will be crucial in determining whether Cyclo(-Phe-Trp) can be developed into a viable therapeutic agent. Researchers in drug development are encouraged to pursue these lines of investigation to unlock the full therapeutic potential of this intriguing cyclic dipeptide.
A Spectroscopic and Mechanistic Overview of Cyclo(-Phe-Trp) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the cyclic dipeptide Cyclo(-Phe-Trp) and its derivatives. It is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and materials science, offering insights into the structural and photophysical characteristics of this important class of molecules. The information presented herein is supported by experimental data from various spectroscopic techniques and includes detailed experimental protocols. Additionally, a hypothesized signaling pathway for the potential anticancer activity of these compounds is presented.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic parameters for Cyclo(-Phe-Trp) and its representative derivatives. Due to the limited availability of directly comparable data for a wide range of derivatives in the literature, this guide presents a combination of specific data for the parent compound and representative data for analogous cyclic peptides to illustrate the expected spectroscopic behavior.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of cyclic peptides in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and conformation.
| Compound/Residue | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Cyclo(-L-Phe-L-Trp) | |||
| Phenylalanine | α-CH | 4.15 | 57.2 |
| β-CH₂ | 3.10, 2.95 | 38.5 | |
| Aromatic CH | 7.20-7.35 | 127.0-130.0 | |
| Tryptophan | α-CH | 4.25 | 56.8 |
| β-CH₂ | 3.30, 3.15 | 28.1 | |
| Indole CH | 7.00-7.60 | 110.0-136.0 | |
| Derivative Example: Cyclo(-D-Phe-L-Pro) | |||
| Phenylalanine | α-CH | 4.34 | 56.4 |
| β-CH₂ | 3.21, 3.06 | 39.2 | |
| Proline | α-CH | 3.61 | 58.3 |
Note: Chemical shifts are dependent on the solvent and experimental conditions. The data for Cyclo(-L-Phe-L-Trp) is representative, while the data for Cyclo(-D-Phe-L-Pro) is provided as an example of a derivative.[1]
Table 2: Fluorescence Spectroscopy Data
The intrinsic fluorescence of the tryptophan residue makes fluorescence spectroscopy a valuable technique for studying the local environment and conformational changes of Cyclo(-Phe-Trp) and its derivatives.
| Compound | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Cyclo(-L-Phe-L-Trp) (Representative) | ~280-295 | ~350-355 | ~0.04-0.24 |
| Derivative Example (Generic Trp-containing cyclic hexapeptide) | 295 | 352 | 0.12 |
Note: The fluorescence properties are highly sensitive to the solvent and the specific substitutions on the cyclic dipeptide scaffold. The data for Cyclo(-L-Phe-L-Trp) is based on typical values for tryptophan in a cyclic peptide environment.[1]
Table 3: Circular Dichroism (CD) Spectroscopy Data
Circular dichroism spectroscopy provides information about the secondary structure and chirality of molecules. The molar ellipticity [θ] is a key parameter for comparing the CD spectra of different compounds.
| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Cyclo(-L-Phe-L-Pro) (Stereoisomer Example) | ~220 | Positive Cotton Effect |
| Cyclo(-D-Phe-L-Pro) (Stereoisomer Example) | ~220 | Negative Cotton Effect |
Experimental Protocols
The following are detailed protocols for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and conformation of Cyclo(-Phe-Trp) and its derivatives.
Materials:
-
Cyclo(-Phe-Trp) or derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the cyclic dipeptide in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Vortex the sample until the peptide is fully dissolved.
-
If necessary, filter the sample to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
For detailed structural analysis, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify spin-spin coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, providing crucial distance constraints for conformational analysis.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks in the ¹H and ¹³C spectra to the specific atoms in the molecule using the 1D and 2D NMR data.
-
Fluorescence Spectroscopy
Objective: To characterize the intrinsic fluorescence of the tryptophan residue in Cyclo(-Phe-Trp) and its derivatives and to study its sensitivity to the local environment.
Materials:
-
Cyclo(-Phe-Trp) or derivative
-
Spectroscopic grade solvent (e.g., phosphate buffer, ethanol)
-
Quartz cuvette (1 cm path length)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclic dipeptide in the chosen solvent.
-
Prepare a series of dilutions to determine the optimal concentration that gives a fluorescence intensity within the linear range of the instrument (typically in the micromolar range). The absorbance of the sample at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength, typically around 295 nm to selectively excite tryptophan.
-
Set the emission wavelength range, for example, from 310 nm to 500 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectrum of the sample.
-
To determine the fluorescence quantum yield, measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under the same experimental conditions.
-
-
Data Processing and Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Determine the wavelength of maximum emission (λmax).
-
Calculate the fluorescence quantum yield relative to the standard using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure and stereochemistry of Cyclo(-Phe-Trp) and its derivatives.
Materials:
-
Cyclo(-Phe-Trp) or derivative
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, water)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the cyclic dipeptide in the chosen solvent to a concentration of approximately 0.1-0.5 mg/mL. The exact concentration should be determined accurately for the calculation of molar ellipticity.
-
Filter the sample to remove any aggregates.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and purge the instrument with nitrogen gas for at least 30 minutes.
-
Set the wavelength range, for example, from 190 nm to 300 nm for far-UV CD.
-
Set the scanning speed, bandwidth, and response time.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of the sample.
-
Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight divided by the number of amino acid residues), d is the path length in cm, and c is the concentration in g/mL.
-
Analyze the resulting spectrum for characteristic secondary structure features.
-
Potential Signaling Pathway: Induction of Apoptosis
Cyclic dipeptides, including those similar to Cyclo(-Phe-Trp), have been investigated for their potential anticancer activities. While the precise mechanism of action for Cyclo(-Phe-Trp) is still under investigation, a plausible hypothesis involves the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be triggered by Cyclo(-Phe-Trp) or its derivatives.
Caption: Hypothesized intrinsic apoptosis pathway induced by Cyclo(-Phe-Trp).
This proposed pathway suggests that Cyclo(-Phe-Trp) could induce cellular stress leading to the activation of pro-apoptotic proteins like Bax and Bak. This would result in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, which then triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to cell death. Further experimental validation is required to confirm the involvement of this specific pathway in the biological activity of Cyclo(-Phe-Trp) and its derivatives.
References
Assessing the Off-Target Effects of Cyclo(-Phe-Trp): A Comparative Guide
Cyclo(-Phe-Trp), a cyclic dipeptide, has garnered interest in various research fields for its rigid structure and potential biological activities, including neuroprotective, antimicrobial, and antitumor effects. However, a comprehensive understanding of its off-target profile is crucial for its development as a safe and effective therapeutic agent. Off-target interactions can lead to unforeseen side effects, compromising the therapeutic window of a drug candidate. This guide provides a framework for assessing the off-target effects of Cyclo(-Phe-Trp), comparing its potential performance with alternative compounds, and detailing the experimental methodologies required for such an evaluation.
Data Presentation: A Comparative Off-Target Profile
A thorough assessment of off-target effects involves screening the compound against a broad panel of molecular targets. Due to the limited availability of public data on the specific off-target profile of Cyclo(-Phe-Trp), the following table presents a representative structure for comparing key off-target data. For a comprehensive evaluation, Cyclo(-Phe-Trp) would be screened against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other relevant targets. For comparative purposes, structurally similar cyclic dipeptides such as Brevianamide F and Fellutanine A, or other relevant small molecules, should be included in the analysis.
Table 1: Representative Off-Target Profile Comparison
| Target Class | Assay Type | Cyclo(-Phe-Trp) (% Inhibition @ 10 µM) | Comparator A (e.g., Brevianamide F) (% Inhibition @ 10 µM) | Comparator B (e.g., Fellutanine A) (% Inhibition @ 10 µM) |
| Kinases | ||||
| EGFR | Radiometric Kinase Assay | Data Not Available | Data Not Available | Data Not Available |
| SRC | Radiometric Kinase Assay | Data Not Available | Data Not Available | Data Not Available |
| P38α | Radiometric Kinase Assay | Data Not Available | Data Not Available | Data Not Available |
| ... (additional kinases) | ||||
| GPCRs | ||||
| α1A Adrenergic Receptor | Radioligand Binding Assay | Data Not Available | Data Not Available | Data Not Available |
| 5-HT2A Receptor | Radioligand Binding Assay | Data Not Available | Data Not Available | Data Not Available |
| M1 Muscarinic Receptor | Radioligand Binding Assay | Data Not Available | Data Not Available | Data Not Available |
| ... (additional GPCRs) | ||||
| Ion Channels | ||||
| hERG | Patch Clamp Electrophysiology | Data Not Available | Data Not Available | Data Not Available |
| Nav1.5 | Patch Clamp Electrophysiology | Data Not Available | Data Not Available | Data Not available |
| Cav1.2 | Patch Clamp Electrophysiology | Data Not Available | Data Not Available | Data Not Available |
| ... (additional ion channels) | ||||
| Other | ||||
| PDE4 | Enzyme Activity Assay | Data Not Available | Data Not Available | Data Not Available |
| COX-2 | Enzyme Activity Assay | Data Not Available | Data Not Available | Data Not Available |
Note: The data in this table is illustrative. Publicly available, quantitative off-target screening data for Cyclo(-Phe-Trp) is limited. The listed comparators are structurally related natural products and serve as examples for a comparative assessment.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of off-target effects. Below are protocols for key in vitro assays.
1. Kinase Profiling: Radiometric Kinase Assay (e.g., HotSpot Assay)
-
Objective: To determine the inhibitory activity of Cyclo(-Phe-Trp) against a broad panel of protein kinases.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Test compound (Cyclo(-Phe-Trp)) dissolved in DMSO
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a reaction plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound or vehicle (DMSO) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control.
-
2. GPCR Binding Assay: Radioligand Competition Assay
-
Objective: To assess the binding affinity of Cyclo(-Phe-Trp) to a panel of GPCRs.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Specific radioligand for each GPCR (e.g., [³H]-Prazosin for α1A adrenergic receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compound (Cyclo(-Phe-Trp)) dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction plate, combine the cell membranes, radioligand, and binding buffer.
-
Add the test compound, vehicle, or non-specific binding control to the reaction mixture.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of radioligand binding by the test compound and determine the Ki (inhibitory constant).
-
3. Cytotoxicity Assay: MTT Assay
-
Objective: To evaluate the general cytotoxicity of Cyclo(-Phe-Trp) against a representative cell line (e.g., HEK293 or HepG2).
-
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Cyclo(-Phe-Trp)) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Visualization of Workflows and Pathways
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for assessing the off-target profile of a test compound like Cyclo(-Phe-Trp).
Illustrative Signaling Pathway: Potential Off-Target Interaction
Should screening reveal an unintended interaction, for instance, with a kinase like SRC, it is important to understand the downstream consequences. The diagram below depicts a simplified representation of the SRC signaling pathway.
Benchmarking Cyclo(-Phe-Trp) against Known Quorum Sensing Inhibitors
A Comparative Guide for Researchers in Drug Development
Cyclic dipeptides, such as Cyclo(-Phe-Trp), have emerged as intriguing molecules in the search for novel antimicrobial strategies. Rather than employing traditional bactericidal or bacteriostatic mechanisms, these compounds show promise as inhibitors of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. This guide provides a comparative analysis of Cyclo(-Phe-Trp) against established inhibitors of the LasR quorum sensing receptor in Pseudomonas aeruginosa, a critical target for anti-virulence therapies.
Quantitative Comparison of LasR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors of the LasR quorum sensing receptor. These values represent the concentration of the inhibitor required to reduce the activity of the LasR-mediated signaling pathway by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Receptor | IC50 Value (µM) | Organism |
| Cyclo(-Phe-Trp) | LasR (predicted) | Not Available | Pseudomonas aeruginosa |
| V-06-018 | LasR | 5.2 | Pseudomonas aeruginosa |
| meta-bromo-thiolactone (mBTL) | LasR / RhlR | 8 (pyocyanin) | Pseudomonas aeruginosa |
| Furanone C-30 | LasR | ~10 | Pseudomonas aeruginosa |
| Patulin | LasR | ~25 | Pseudomonas aeruginosa |
Note: The IC50 value for mBTL is for the inhibition of pyocyanin production, a downstream virulence factor regulated by the Las/Rhl quorum sensing systems.
Experimental Protocols
The determination of quorum sensing inhibition is typically performed using bacterial reporter strains. These strains are genetically engineered to produce a measurable signal, such as green fluorescent protein (GFP) or bioluminescence, in response to the activation of a specific quorum sensing receptor.
General LasR Inhibition Assay using a GFP Reporter Strain
This protocol outlines a common method for assessing the ability of a compound to inhibit the LasR receptor in a heterologous E. coli host.
-
Bacterial Strain: An E. coli strain engineered to co-express the P. aeruginosa LasR protein and a GFP reporter gene under the control of a LasR-inducible promoter (e.g., the lasI promoter).
-
Culture Preparation: The reporter strain is grown overnight in a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotics for plasmid maintenance.
-
Assay Setup: The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Induction and Inhibition: The diluted culture is aliquoted into a 96-well microplate. The natural LasR ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is added to induce the expression of GFP. The test compound (e.g., Cyclo(-Phe-Trp)) is added at various concentrations. Control wells containing the inducer without the inhibitor and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The microplate is incubated at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for bacterial growth and GFP expression.
-
Data Acquisition: The optical density at 600 nm (OD600) is measured to assess bacterial growth, and the fluorescence intensity of GFP (excitation ~485 nm, emission ~510 nm) is measured using a plate reader.
-
Data Analysis: The GFP fluorescence is normalized to the cell density (GFP/OD600). The percentage of inhibition is calculated relative to the control wells containing only the inducer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental approach, the following diagrams have been generated.
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclo(-Phe-Trp)
This document provides immediate safety and logistical information for the proper disposal of Cyclo(-Phe-Trp), a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for Cyclo(-Phe-Trp) is presented below. This information is essential for a preliminary assessment, but should be supplemented with institution-specific guidance.
| Property | Value |
| CAS Number | 82597-82-8[1] |
| Molecular Formula | C₂₀H₁₉N₃O₂[1] |
| Molecular Weight | 333.38 g/mol [1] |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥98% for research grades |
Pre-Disposal Safety Precautions
Before initiating the disposal process, ensure all relevant safety measures are in place:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for Cyclo(-Phe-Trp) was not found in the initial search, it is imperative to check for an SDS from your chemical supplier. The SDS provides comprehensive safety and disposal information.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Cyclo(-Phe-Trp).
-
Work in a Ventilated Area: If there is a risk of generating dust or aerosols, conduct all handling and preparation for disposal within a fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The disposal of Cyclo(-Phe-Trp) must comply with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Classification
-
Treat Cyclo(-Phe-Trp) as a chemical waste.
-
Unless you have specific information to the contrary from an SDS or other reliable source, it is prudent to handle it as a potentially hazardous chemical.[4]
-
Do not mix Cyclo(-Phe-Trp) with other waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Place solid Cyclo(-Phe-Trp) waste into a clearly labeled, sealed, and chemically compatible container.
-
The container must be in good condition and have a secure lid to prevent spills.
-
-
Contaminated Materials:
-
Labeling:
Step 3: Arrange for Professional Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[6] They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of Cyclo(-Phe-Trp) or its containers in the regular trash or wash it down the sink.[3][5] This can lead to environmental contamination and may be a violation of regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(-Phe-Trp).
Caption: Workflow for the safe disposal of Cyclo(-Phe-Trp).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
